4-(3-fluorophenyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIGBFXZWSXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382216 | |
| Record name | 4-(3-fluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-58-3 | |
| Record name | 3′-Fluoro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-fluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Fluoro-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Fluorophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is increasingly reliant on the strategic incorporation of fluorine into molecular scaffolds. The unique physicochemical properties imparted by this halogen—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated organic compounds invaluable building blocks. This guide provides a comprehensive technical overview of 4-(3-fluorophenyl)benzoic acid, a biphenyl carboxylic acid with significant potential in these fields. As a Senior Application Scientist, this document is crafted to provide not just data, but actionable insights into the synthesis, properties, and handling of this important chemical entity, grounded in established scientific principles.
Chemical Identity and Core Identifiers
Correctly identifying a chemical compound is the bedrock of reproducible and reliable research. For this compound, there has been some ambiguity in publicly accessible databases, often leading to confusion with its isomer, 3-(4-fluorophenyl)benzoic acid. This section aims to clarify its specific identifiers.
While a definitive, widely cited CAS number for this compound remains elusive in major databases, the designation 41060-67-9 has been associated with this compound by some chemical suppliers. However, researchers are strongly advised to verify the identity of any purchased samples through analytical characterization.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Alternate Name | 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | - |
| CAS Number | 41060-67-9 (unverified) | Supplier Databases |
| Molecular Formula | C₁₃H₉FO₂ | - |
| Molecular Weight | 216.21 g/mol | - |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | - |
| InChI Key | VCGIZBLTDUYDLB-UHFFFAOYSA-N | - |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of this compound is crucial for its purification, characterization, and application in further synthetic work.
Physical Properties
Experimental data for the physical properties of this compound are not widely reported. The following are predicted values and should be used as an estimate pending experimental verification.
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. |
| pKa | ~4.1 (estimated) |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 12-13 ppm), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and carboxylic acid substituents. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically δ 165-175 ppm).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carbonyl group (around 1680-1710 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 216.21). Fragmentation patterns may include the loss of the carboxylic acid group and other characteristic fragments.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction offers a versatile and efficient route to biphenyl compounds.
Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 3-fluorophenylboronic acid) with an aryl halide or triflate (such as a 4-halobenzoic acid derivative) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-established process that allows for the reliable construction of the biphenyl scaffold.
An In-depth Technical Guide to 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. The document details its physicochemical properties, established synthesis methodologies with a focus on the Suzuki-Miyaura cross-coupling reaction, and thorough analytical characterization techniques. Furthermore, it explores the compound's applications as a crucial building block in the development of novel therapeutic agents, underscoring the strategic importance of fluorine incorporation in modern drug discovery. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule.
Introduction: The Strategic Value of Fluorinated Biphenyls in Research
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Within the vast landscape of fluorinated compounds, the biphenyl scaffold represents a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The combination of a biphenyl core with fluorine substitution gives rise to molecules with enhanced pharmacological profiles. 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid (also known as 4-(3-fluorophenyl)benzoic acid) is a prime exemplar of this class of compounds, serving as a versatile intermediate in the synthesis of complex molecular architectures with diverse biological activities. This guide will provide an in-depth exploration of its synthesis, characterization, and applications, offering valuable insights for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid is essential for its effective application in synthetic and analytical workflows.
Molecular Identity and Characteristics
The key identifiers and properties of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | - |
| Synonyms | This compound | - |
| CAS Number | 1841-58-3 | [2] |
| Molecular Formula | C₁₃H₉FO₂ | [3] |
| Molecular Weight | 216.21 g/mol | [3] |
| Appearance | Solid | - |
Structural Representation
The two-dimensional structure of 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid is depicted below, illustrating the connectivity of the atoms and the relative positions of the functional groups.
References
The Dawn of Organofluorine Chemistry: Taming the Tiger
An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzoic acids, in particular, represent a critical class of building blocks and active pharmaceutical ingredients whose development is intrinsically linked to the broader history of organofluorine chemistry. This guide provides a comprehensive overview of the journey from the challenging isolation of elemental fluorine to the sophisticated synthetic methodologies that now allow for the precise installation of fluorine onto the benzoic acid scaffold. We will explore the foundational synthetic reactions, the evolution of fluorination technologies, and the profound impact of fluorine substitution on the physicochemical and pharmacokinetic properties of molecules. Through detailed case studies of prominent drugs like Celecoxib and Flurbiprofen, this guide will illustrate the transformative power of fluorinated benzoic acids in contemporary drug development, offering researchers and scientists both historical context and practical, field-proven insights.
The story of fluorinated benzoic acids begins not with the compounds themselves, but with the formidable element at their core: fluorine. For centuries, minerals like fluorspar (calcium fluoride) were used as fluxes in metallurgy, giving the element its name from the Latin "fluere," meaning "to flow."[1] Chemists in the 17th and 18th centuries knew that treating fluorspar with acid produced a highly corrosive substance—hydrofluoric acid—that could etch glass, hinting at the existence of a new, extraordinarily reactive element.[2] However, isolating this element proved to be one of the greatest challenges in 19th-century chemistry. The extreme electronegativity of fluorine meant that any attempt to isolate it via electrolysis resulted in the immediate reaction of the elemental fluorine with the equipment or any surrounding substances.
It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine by electrolyzing a solution of potassium hydrogen difluoride in anhydrous hydrogen fluoride, a feat that earned him the Nobel Prize in Chemistry in 1906.[2] Even before its isolation, the first organofluorine compound, benzoyl fluoride, was synthesized by Alexander Borodin in 1862 through a halogen exchange reaction.[2][3] These early efforts, however, were fraught with danger and difficulty, and for decades, organofluorine chemistry remained a relatively niche and undeveloped field.[2]
Caption: A timeline of key milestones in the early history of fluorine chemistry.
The Emergence of Fluorinated Benzoic Acids: The Schiemann Reaction
The widespread synthesis of aryl fluorides, including fluorinated benzoic acids, became practical with the development of the Balz-Schiemann reaction in 1927.[4] This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[4][5] For the synthesis of a fluorobenzoic acid, this involves the diazotization of an aminobenzoic acid with nitrous acid in the presence of fluoroboric acid (HBF₄), which precipitates the diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the desired fluorobenzoic acid, nitrogen gas, and boron trifluoride.[4][5][6]
The Balz-Schiemann reaction was a watershed moment. It provided a reliable and relatively safe method to introduce a fluorine atom onto an aromatic ring with high regioselectivity, dictated by the position of the initial amino group.[5] This opened the door for systematic studies into the effects of fluorine on the properties of organic molecules and made compounds like 4-fluorobenzoic acid readily accessible for the first time.[6]
Caption: The general workflow of the Balz-Schiemann reaction for synthesizing fluorobenzoic acids.
The Modern Era: Expanding the Synthetic Toolbox
While the Schiemann reaction was foundational, the 20th and 21st centuries saw a dramatic expansion of synthetic methodologies for fluorination, driven by the increasing demand for fluorinated compounds in pharmaceuticals and materials.[7]
Key developments include:
-
Nucleophilic Fluorination: The Halex (halogen exchange) process became an industrially significant method, typically involving the displacement of an activated chlorine atom with fluoride from sources like potassium fluoride.
-
Modern Fluorinating Agents: A host of new reagents were developed to offer milder conditions and broader substrate scope. These are broadly classified as:
-
Nucleophilic: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are used for deoxofluorination, converting alcohols and carbonyls to fluorinated counterparts.[8]
-
Electrophilic: Reagents containing an N-F bond, such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have become workhorses in modern synthesis for their ability to deliver an electrophilic fluorine atom to electron-rich species.[8][9][10]
-
-
Late-Stage Fluorination (LSF): A paradigm shift in drug discovery has been the development of methods to introduce fluorine at a late stage in a synthetic sequence.[11][12] This allows chemists to create fluorinated analogs of complex molecules without redesigning the entire synthesis. Transition-metal catalysis (e.g., using palladium or silver) has been pivotal, enabling the fluorination of C-H bonds or the conversion of common functional groups like boronic acids and stannanes into C-F bonds.[11][13]
Caption: Conceptual workflow of modern transition-metal-catalyzed late-stage fluorination.
Fluorinated Benzoic Acids in Drug Discovery: The "Fluorine Effect"
The prevalence of fluorine in modern pharmaceuticals is staggering, with approximately 20% of all commercial drugs containing this element.[11] Fluorinated benzoic acids are frequently used as key fragments or as the final drug molecule itself. The strategic introduction of fluorine profoundly alters a molecule's properties in predictable and often beneficial ways, a phenomenon often termed the "Fluorine Effect".
| Property | Effect of Fluorine Substitution | Rationale & Consequence for Drug Design |
| pKa / Acidity | Increases acidity of the carboxylic acid group. | The high electronegativity of fluorine withdraws electron density through the aromatic ring (inductive effect), stabilizing the carboxylate anion. This can modulate solubility and target binding interactions.[14] |
| Lipophilicity | Increases lipophilicity compared to a C-H bond. | Fluorine is more lipophilic than hydrogen. This can enhance membrane permeability and improve absorption, but must be balanced to avoid poor solubility.[14][15][16] |
| Metabolic Stability | Blocks sites of oxidative metabolism. | The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This increases the drug's half-life and bioavailability.[15][17][18][19] |
| Binding Affinity | Can enhance binding to target proteins. | Fluorine can participate in favorable electrostatic interactions, alter hydrogen bonding patterns of nearby groups, and induce a conformational bias that locks the molecule in a bioactive shape.[15][20] |
| Bioisosterism | Acts as a bioisostere for H, OH, or other groups. | Due to its small size (similar to hydrogen) and unique electronic properties, fluorine can replace other atoms or groups to fine-tune a molecule's properties without drastic steric changes.[21][22][23] |
Case Studies: Fluorinated Benzoic Acid Derivatives in Action
The therapeutic and commercial success of drugs containing fluorinated aromatic moieties underscores the importance of the synthetic developments that made them possible.
Case Study 1: Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[24] A key structural feature is the trifluoromethyl (-CF₃) group on its pyrazole ring, which is attached to a phenyl group derived from a benzoic acid precursor.
-
Role of Fluorine: The highly lipophilic and electron-withdrawing trifluoromethyl group is crucial for the drug's activity. It contributes to the correct binding orientation and high affinity for the active site of the COX-2 enzyme.
-
Synthesis: The common synthesis of Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) with 4-sulfamoylphenylhydrazine.[24][25] This trifluoromethylated precursor is a direct descendant of the chemistry developed for fluorinated building blocks.
Case Study 2: Flurbiprofen
Flurbiprofen is another potent NSAID used to treat arthritis and pain.[26] Its core structure is 2-(2-fluoro-4-biphenylyl)propionic acid.
-
Role of Fluorine: The single fluorine atom on the biphenyl ring system is critical. It enhances the molecule's anti-inflammatory potency and influences its metabolic profile.
-
Synthesis: A common synthetic route starts with 2-fluoro-4-biphenylacetonitrile or its corresponding ester. This is then alkylated (e.g., methylated) and subsequently hydrolyzed to yield the final propionic acid.[26][27] The synthesis relies on the availability of 2-fluorobiphenyl precursors, which are themselves prepared using foundational fluorination chemistry.
Experimental Protocols: A Practical Guide
The following protocols describe a classical and a modern approach to synthesizing a fluorinated benzoic acid, illustrating the evolution of the field.
Protocol 1: Classical Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction
Objective: To synthesize 4-fluorobenzoic acid from 4-aminobenzoic acid.
Methodology:
-
Diazotization: In a suitable reaction vessel cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminobenzoic acid in an aqueous solution of fluoroboric acid (HBF₄).
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Stir vigorously.
-
Continue stirring for 30 minutes after the addition is complete. A precipitate of 4-carboxybenzenediazonium fluoroborate will form.
-
Isolation: Collect the precipitated diazonium salt by vacuum filtration. Wash the solid with cold water, followed by cold methanol, and finally with diethyl ether to aid in drying.
-
Thermal Decomposition: Carefully heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases. Caution: This step should be performed in a well-ventilated fume hood as BF₃ is toxic. Large-scale reactions can be explosive. [5]
-
The decomposition results in a crude solid of 4-fluorobenzoic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 4-fluorobenzoic acid.
Protocol 2: Modern Palladium-Catalyzed Fluorination of an Arylboronic Acid
Objective: To synthesize a fluorinated benzoic acid derivative using a late-stage fluorination approach.
Methodology:
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine the starting material (e.g., methyl 4-borono-3-chlorobenzoate), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a silver(I) salt (e.g., AgF or Ag₂O).[11]
-
Add an electrophilic fluorine source, such as Selectfluor.
-
Add a dry, degassed solvent (e.g., acetonitrile or DMF).
-
Reaction: Seal the vial and heat the mixture to the specified temperature (e.g., 80-110 °C) with stirring for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
-
Hydrolysis: Dissolve the purified methyl ester in a solvent mixture like THF/methanol/water and add a base (e.g., LiOH or NaOH). Stir at room temperature until the hydrolysis is complete.
-
Acidify the mixture with aqueous HCl to precipitate the fluorinated benzoic acid product. Collect the solid by filtration and dry.
Conclusion and Future Outlook
The journey of fluorinated benzoic acids from a chemical curiosity to an indispensable tool in modern science is a testament to over a century of chemical innovation. From the hazardous early days of fluorine chemistry to the precision of modern late-stage fluorination, our ability to synthesize these molecules has grown immensely. The unique and powerful influence of fluorine on molecular properties ensures that fluorinated benzoic acids will continue to be a major focus of research.[28] Future advancements will likely focus on developing more sustainable and efficient catalytic methods, expanding the scope of C-H fluorination, and applying these building blocks to tackle new challenges in medicine, agriculture, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. flexiprep.com [flexiprep.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 24. benchchem.com [benchchem.com]
- 25. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 26. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 27. A Process For Obtaining Flurbiprofen With High Purity [quickcompany.in]
- 28. nbinno.com [nbinno.com]
An In-depth Technical Guide to Theoretical and Computational Studies of Fluorophenyl Benzoic Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate fluorophenyl benzoic acids. We will delve into the causality behind experimental and computational choices, offering field-proven insights into the structure, properties, and potential applications of this important class of molecules.
Part 1: The Significance of Fluorophenyl Benzoic Acids
Fluorophenyl benzoic acids are a class of organic compounds that have garnered significant interest across various scientific disciplines, particularly in medicinal chemistry and materials science. The incorporation of fluorine atoms into the benzoic acid scaffold can dramatically alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications make fluorophenyl benzoic acid derivatives attractive candidates for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
Theoretical and computational chemistry provides a powerful lens through which to understand and predict the behavior of these molecules at an atomic level. By employing a range of computational techniques, we can gain deep insights into their electronic structure, reactivity, and potential biological activity, thereby guiding and accelerating the design and discovery process.
Part 2: Core Theoretical and Computational Methodologies
This section will detail the fundamental computational techniques applied to the study of fluorophenyl benzoic acids, providing not just the "how" but, more importantly, the "why" behind each methodological choice.
Quantum Chemical Calculations: The Foundation of Molecular Understanding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of molecules.[5][6] DFT provides a robust framework for investigating the electronic structure and predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.
The "Why" Behind the Choice of DFT:
For molecules of this size, DFT methods like B3LYP offer a pragmatic and reliable approach.[7][8][9] The B3LYP functional, a hybrid functional, has consistently demonstrated its ability to accurately predict geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[10][11] The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. The inclusion of diffuse functions ("++") is important for describing the behavior of lone pairs and anions, while polarization functions ("d,p") account for the non-uniform distribution of electron density in chemical bonds.[12][13]
A Self-Validating System for Geometry Optimization and Vibrational Analysis:
A key to ensuring the trustworthiness of computational results is to establish a self-validating workflow. For instance, after performing a geometry optimization, a subsequent frequency calculation is essential. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Molecule Building: Construct the 3D structure of the desired fluorophenyl benzoic acid isomer using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA) specifying the following:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keywords: Opt Freq (for simultaneous optimization and frequency calculation)
-
Charge and Multiplicity: Typically 0 and 1 for a neutral, closed-shell molecule.
-
-
Job Submission: Submit the input file to the computational chemistry software.
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged successfully.
-
Vibrational Frequencies: Check the output for the absence of imaginary frequencies, confirming a true minimum energy structure. The calculated vibrational frequencies can then be compared with experimental FT-IR and FT-Raman data to validate the computational model.[14][15][16]
-
Unveiling Molecular Properties: A Deeper Dive
Once a reliable molecular geometry is obtained, a suite of analyses can be performed to dissect the electronic properties and reactivity of fluorophenyl benzoic acids.
2.2.1 Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability.[17] A smaller gap generally implies higher reactivity.[12][13]
2.2.2 Natural Bond Orbital (NBO) Analysis: Deconstructing Bonding and Interactions
NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals.[18] This method is invaluable for understanding hyperconjugative interactions and intramolecular charge transfer, which can significantly influence molecular stability and reactivity.[19]
2.2.3 Molecular Electrostatic Potential (MEP): Mapping Reactive Sites
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[12][14] This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, providing crucial information for understanding intermolecular interactions and reaction mechanisms.
Molecular Docking: Bridging Theory and Biological Function
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a fluorophenyl benzoic acid derivative) when bound to a second molecule (a receptor, typically a protein).[20][21] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.[22][23]
The "Why" Behind Molecular Docking:
By simulating the binding of a library of fluorophenyl benzoic acid derivatives to a specific protein target, we can prioritize compounds with the highest predicted binding affinity for experimental testing. This in silico screening significantly reduces the time and cost associated with drug discovery.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of the fluorophenyl benzoic acid derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the protein.
-
Use a docking program (e.g., AutoDock Vina, GOLD) to systematically search for the optimal binding pose of the ligand within the binding site.
-
-
Analysis of Results:
-
Rank the ligands based on their predicted binding affinity (docking score).
-
Visualize the binding poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
-
Part 3: Applications and Case Studies
This section showcases the practical application of the aforementioned computational methods to elucidate the properties and potential of fluorophenyl benzoic acids.
Structure-Property Relationships: The Impact of Fluorine Substitution
The position of the fluorine substituent on the phenyl ring has a profound effect on the electronic properties and acidity (pKa) of benzoic acid.[7][11] DFT calculations can be used to quantify these effects.
| Compound | Calculated Gas Phase Acidity (kcal/mol)[9] | Experimental pKa[11] |
| Benzoic Acid | - | 4.20 |
| 2-Fluorobenzoic Acid | - | 3.27 |
| 3-Fluorobenzoic Acid | - | 3.87 |
| 4-Fluorobenzoic Acid | - | 4.14 |
Note: Calculated gas phase acidity values from reference[9] are for a set of substituted benzoic acids and are presented to illustrate the trend. Direct numerical comparison to experimental pKa in solution requires further computational treatment (e.g., solvation models).
The electron-withdrawing nature of the fluorine atom stabilizes the conjugate base (benzoate anion), leading to an increase in acidity (lower pKa) compared to benzoic acid. This effect is most pronounced when the fluorine is in the ortho position due to a combination of inductive and resonance effects.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Computational vibrational analysis is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. By calculating the vibrational frequencies and modes, we can make definitive assignments to the observed spectral bands.[14][15][24]
Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Fluorophenyl Benzoic Acid Derivative
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental FT-IR Frequency |
| O-H stretch | ~3500-3700 (monomer) | ~2500-3300 (dimer, broad) |
| C=O stretch | ~1750 | ~1700 |
| C-F stretch | ~1200-1250 | ~1220 |
| C-O stretch | ~1280-1320 | ~1300 |
Note: The values in this table are representative and will vary depending on the specific fluorophenyl benzoic acid isomer. The discrepancy in the O-H stretching frequency is due to the calculations being performed on a single molecule in the gas phase, while experimental spectra are often of the solid-state hydrogen-bonded dimer.
Probing Biological Activity: A Molecular Docking Case Study
To illustrate the power of molecular docking, let's consider a hypothetical case study where fluorophenyl benzoic acid derivatives are investigated as potential inhibitors of carbonic anhydrase II, a well-studied enzyme implicated in various diseases.
A molecular docking study might reveal that a specific isomer, for instance, 4-fluorobenzoic acid, exhibits a more favorable binding affinity compared to other isomers. Analysis of the binding pose could show that the fluorine atom forms a crucial interaction with a specific amino acid residue in the active site, thereby enhancing its inhibitory potency. Such insights are invaluable for guiding the synthesis of more potent and selective inhibitors.
Part 4: Conclusion and Future Directions
Theoretical and computational studies provide an indispensable toolkit for the modern researcher investigating fluorophenyl benzoic acids. From fundamental quantum chemical calculations that illuminate electronic structure and reactivity to molecular docking simulations that predict biological activity, these methods offer unparalleled insights at the molecular level. The synergy between computational predictions and experimental validation is key to accelerating the discovery and development of novel molecules with tailored properties for applications in medicine, agriculture, and materials science.
Future research will likely see the increasing use of machine learning and artificial intelligence in conjunction with these established computational methods to screen vast chemical spaces and design novel fluorophenyl benzoic acid derivatives with enhanced efficacy and desired properties.[8]
References
- 1. kaibangchem.com [kaibangchem.com]
- 2. 2-(4-Fluorophenyl)benzoic acid | 1841-57-2 | Benchchem [benchchem.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paper Details | Paper Digest [paperdigest.org]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. learn.schrodinger.com [learn.schrodinger.com]
- 18. Natural Bond Orbitals (NBO), Natural Population Analysis, Mulliken Analysis of Atomic Charges of 2-[(2, 3-Dimethylphenyl) Amino] Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.stmjournals.com [journals.stmjournals.com]
- 23. mdpi.com [mdpi.com]
- 24. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Introduction: Unveiling the Potential of a Fluorinated Biphenyl Scaffold
An In-Depth Technical Guide to the Potential Biological Activities of 4-(3-fluorophenyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold represents a privileged structure, known for its stability, synthetic accessibility, and capacity for specific interactions with biological targets. The introduction of a fluorine atom, as seen in this compound, further enhances its potential. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]
While direct biological studies on this compound are not extensively documented, a wealth of data from structurally related analogs and derivatives provides a strong rationale for its investigation across several therapeutic areas. This guide synthesizes this collateral evidence to build a predictive framework for its potential biological activities. We will explore the scientific basis for investigating this compound as an antimicrobial, anticancer, and anti-inflammatory agent, providing detailed experimental workflows and mechanistic insights to guide future research and development.
Part 1: High-Priority Investigation Area: Antimicrobial Activity
The most compelling case for the biological activity of the this compound scaffold lies in the antimicrobial domain. Numerous studies have demonstrated that incorporating this specific structural motif into larger molecules, particularly heterocyclic systems, results in potent activity against multidrug-resistant bacteria.[1][3][4]
Scientific Rationale & Mechanistic Hypothesis
Research has shown that pyrazole-derived hydrazones containing the 3-fluorophenyl moiety exhibit powerful bactericidal effects against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1] The minimum inhibitory concentration (MIC) values for some of these derivatives are reported to be as low as 0.39 μg/mL.[3][4] While the precise mechanism for the core scaffold is unconfirmed, studies on these derivatives suggest two primary hypotheses:
-
Bacterial Membrane Disruption: The lipophilic nature of the fluorophenyl group may facilitate the molecule's insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell lysis.[3]
-
Inhibition of Essential Biosynthetic Pathways: The biphenyl scaffold could act as an inhibitor of critical bacterial enzymes, such as those involved in fatty acid biosynthesis, which are essential for membrane integrity and bacterial survival.[5]
Experimental Workflow: Assessing Antimicrobial Potential
The following workflow outlines the essential steps to characterize the antimicrobial properties of this compound.
Caption: Workflow for evaluating antimicrobial activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Prepare a panel of bacterial strains (e.g., MRSA, E. coli) cultured to the logarithmic growth phase and diluted to a final inoculum density of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: MIC Values
Summarize the results in a clear, tabular format for comparative analysis.
| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) |
| S. aureus ATCC 25923 | Gram-positive | Susceptible | Experimental Value |
| S. aureus ATCC 33591 | Gram-positive | MRSA | Experimental Value |
| A. baumannii ATCC 19606 | Gram-negative | - | Experimental Value |
| E. coli ATCC 25922 | Gram-negative | Susceptible | Experimental Value |
Part 2: Plausible Investigation Area: Anticancer Activity
The biphenyl and benzoic acid moieties are prevalent in numerous compounds investigated for anticancer activity.[6][7] Specifically, the structurally similar isomer, 4-(4-fluorophenyl)benzoic acid, has been identified as a binder to the anti-apoptotic protein Bcl-2, suggesting a potential avenue for targeted cancer therapy.[8]
Scientific Rationale & Mechanistic Hypothesis
-
Inhibition of Anti-Apoptotic Proteins: The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic members like Bcl-2 allows cancer cells to evade this process. Small molecules that bind to the BH3-binding groove of Bcl-2 can restore the apoptotic pathway. The biphenyl scaffold of this compound may possess the necessary steric and electronic features to act as a BH3-mimetic.
-
Histone Deacetylase (HDAC) Inhibition: Benzoic acid derivatives are a known class of HDAC inhibitors.[9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.
Hypothesized Signaling Pathway: Bcl-2 Mediated Apoptosis
Caption: Inhibition of Bcl-2 restores the intrinsic apoptosis pathway.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Use DMSO as a vehicle control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Part 3: Tertiary Investigation Area: Anti-inflammatory Activity
The parent structure, biphenyl-4-carboxylic acid, has reported anti-inflammatory properties.[10] Furthermore, molecules incorporating a 3-fluorophenyl group have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of pro-inflammatory cytokine production.[11]
Scientific Rationale & Mechanistic Hypothesis
Inflammation is a complex biological response mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), this pathway triggers the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins. A plausible mechanism for this compound is the inhibition of key upstream kinases (e.g., IKK, p38α) or the direct modulation of NF-κB activity, leading to a reduction in inflammatory output.[11][12]
Key Inflammatory Signaling Pathway: NF-κB
Caption: The NF-κB pathway, a potential target for anti-inflammatory agents.
Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages and seed them into a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include untreated and LPS-only controls. Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration, an indicator of NO production. Compare the results to a sodium nitrite standard curve.
Summary and Future Directions
This compound is a synthetically accessible compound with a high potential for biological activity. Based on robust evidence from structurally related molecules, the most promising avenues for investigation are its antimicrobial , anticancer , and anti-inflammatory properties. The provided experimental frameworks offer a validated starting point for a comprehensive evaluation campaign.
Future work should focus on a multi-tiered screening approach as outlined. Positive hits in primary assays should be followed by more detailed mechanistic studies to identify specific molecular targets. Should the core scaffold show promising activity, subsequent medicinal chemistry efforts could focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.
References
- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Biphenyl Scaffolds: A Technical Guide for Researchers
Foreword: The Understated Power of a Single Atom
In the intricate world of molecular design and synthesis, the strategic substitution of a single atom can dramatically alter the physicochemical and biological properties of a compound. Among the elements in the chemist's toolkit, fluorine holds a unique and powerful position. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond offer a subtle yet profound influence on molecular conformation, lipophilicity, metabolic stability, and electronic properties. When incorporated into the versatile biphenyl scaffold—a privileged structure in its own right, found in numerous pharmaceuticals, liquid crystals, and organic electronics—the impact is magnified.
This technical guide is designed for researchers, medicinal chemists, and materials scientists who seek to harness the potential of fluorinated biphenyl compounds. It moves beyond a mere recitation of facts to provide an in-depth understanding of the "why" behind the "how"—exploring the causal relationships that govern the synthesis, properties, and applications of this fascinating class of molecules. We will delve into the nuances of synthetic strategies, dissect the structure-activity relationships that drive drug discovery, and examine the physical properties that make these compounds invaluable in modern materials science. Our goal is to equip you with the foundational knowledge and practical insights necessary to innovate and excel in your research endeavors.
The Fluorine Advantage: Modulating Molecular Properties
The introduction of fluorine into a biphenyl core is a deliberate strategy to fine-tune its characteristics for a specific application. Understanding the fundamental effects of fluorination is paramount to its successful implementation.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This property is a cornerstone of modern medicinal chemistry, where blocking metabolically labile sites with fluorine can significantly enhance a drug's half-life and bioavailability.[1][2]
-
Lipophilicity and Permeability: Fluorine's effect on lipophilicity is complex and context-dependent. While highly fluorinated motifs can be lipophobic, the strategic introduction of a single fluorine atom or a trifluoromethyl group often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. This modulation is a critical factor in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Conformational Control and Binding Affinity: The electronegativity of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl scaffold through steric and electronic effects. This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[3]
-
Electronic Properties and pKa Modulation: As the most electronegative element, fluorine is a strong electron-withdrawing group. This property can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH. This is a crucial consideration in drug design, as the ionization state affects solubility, receptor binding, and cell permeability.
Synthetic Strategies for Accessing Fluorinated Biphenyls
The construction of the C-C bond between two aryl rings, where one or both are fluorinated, can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing biphenyl derivatives due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for a successful coupling, especially with electron-deficient fluoroaryl halides. Bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are often employed to enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6] These ligands stabilize the catalytically active monoligated Pd(0) species.[6] The electron-withdrawing nature of fluorine on the aryl halide can make oxidative addition more challenging, necessitating a carefully chosen ligand to facilitate this step.[7][8]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) can influence the reaction rate and yield, and is often determined empirically for a specific set of substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
Detailed Experimental Protocol: Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl
This protocol is a representative example of a Suzuki-Miyaura coupling to synthesize a fluorinated biphenyl.
-
Reaction Setup: To a pressure tube, add 1-bromo-4-fluorobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 eq).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water.
-
Degassing: Seal the pressure tube and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Place the sealed tube in a preheated oil bath at 105 °C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-4'-methyl-1,1'-biphenyl.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Classic: Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via the copper-catalyzed coupling of two aryl halides.[9][10] While it often requires harsh reaction conditions (high temperatures), it can be a useful alternative, especially for the synthesis of perfluorinated biphenyls.[11][12]
Causality in Experimental Choices:
-
Copper Source: Traditionally, copper bronze or activated copper powder is used in stoichiometric amounts. Modern variations may use catalytic amounts of copper salts with appropriate ligands.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically required to reach the necessary reaction temperatures.
-
Substrate Reactivity: The reaction is most efficient with aryl halides bearing electron-withdrawing groups, which makes it well-suited for many fluorinated substrates.
Detailed Experimental Protocol: Synthesis of Decafluorobiphenyl
This protocol is a representative example of an Ullmann reaction for synthesizing a perfluorinated biphenyl.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine bromopentafluorobenzene (1.0 eq) and activated copper powder (2.0 eq) in anhydrous DMF.
-
Heating: Heat the reaction mixture to reflux (around 150-160 °C) and maintain for 24-48 hours.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the copper residues. Dilute the filtrate with water and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by sublimation or recrystallization from a suitable solvent like hexane to yield decafluorobiphenyl.[11]
The Modern Approach: C-H Functionalization
Direct C-H functionalization represents a more atom- and step-economical approach to biphenyl synthesis, as it avoids the pre-functionalization of one of the aryl rings (e.g., into a boronic acid or halide).[13][14] This strategy is particularly attractive for late-stage modifications of complex molecules.
Causality in Experimental Choices:
-
Directing Group: Many C-H activation reactions require a directing group on one of the substrates to position the metal catalyst for selective C-H bond cleavage.
-
Catalyst: Palladium, rhodium, and ruthenium complexes are commonly used catalysts for C-H functionalization.
-
Oxidant: An oxidant is often required to regenerate the active catalyst in the catalytic cycle.
-
Solvent: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be remarkably effective solvents for promoting challenging C-H activation reactions.[15]
Conceptual Experimental Workflow: Directed C-H Arylation
-
Substrate Preparation: Synthesize the aryl substrate bearing a suitable directing group (e.g., a pyridine or amide).
-
Reaction Setup: In a sealed tube, combine the directed substrate, the fluorinated aryl coupling partner (often an aryl halide), the transition metal catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and an oxidant (e.g., Ag₂CO₃) in a suitable solvent (e.g., HFIP).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for the required time.
-
Workup and Purification: After completion, perform a standard aqueous workup followed by chromatographic purification to isolate the fluorinated biphenyl product.
Diagram: Synthetic Strategy Selection Workflow
Caption: A decision-making workflow for selecting an appropriate synthetic strategy.
Applications in Medicinal Chemistry: Case Studies
The fluorinated biphenyl motif is present in several marketed drugs. The fluorine atom(s) are not mere decorations but play a crucial role in the drug's efficacy and pharmacokinetic profile.
Flurbiprofen: An Anti-Inflammatory Agent
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class. The fluorine atom at the 2-position of one of the phenyl rings is critical for its activity.
-
Structure-Activity Relationship (SAR): The fluorine atom in flurbiprofen enhances its anti-inflammatory potency. It is believed that the fluorine atom helps to lock the biphenyl rings in a non-planar conformation, which is optimal for binding to the cyclooxygenase (COX) enzymes.[16] Removing or shifting the fluorine atom leads to a significant decrease in activity. Modifications to the terminal phenyl ring and the alpha-position of the propionic acid have been explored to increase potency against β-amyloid secretion for potential Alzheimer's disease treatment, while removing COX activity to reduce gastrointestinal side effects.[16][17][18]
Diflunisal: A Salicylic Acid Derivative
Diflunisal is another NSAID used to treat pain and inflammation. It contains a 2',4'-difluorobiphenyl moiety.
-
Mechanism of Action: Like other NSAIDs, diflunisal works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins.[19] Its primary mechanism is the non-selective inhibition of both COX-1 and COX-2.[19] Interestingly, diflunisal has found a second life as a transthyretin (TTR) stabilizer for treating TTR amyloidosis.[20][21][22] The difluorobiphenyl group binds to the thyroxine-binding sites of TTR, stabilizing its tetrameric structure and preventing the dissociation into amyloidogenic monomers.[21][22]
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. While not a biphenyl itself, its structure features a trifluoromethyl group and a p-tolyl group on a central pyrazole ring, which mimics the spatial arrangement of a biphenyl system.
-
Role of Fluorine: The trifluoromethyl (-CF₃) group on the pyrazole ring is crucial for its COX-2 selectivity.[23] The -CF₃ group, along with the sulfonamide moiety, allows the molecule to fit into a secondary pocket present in the COX-2 enzyme but absent in COX-1, leading to its selective inhibition.[24][25]
| Drug | Fluorinated Biphenyl Moiety | Therapeutic Class | Key Role of Fluorine |
| Flurbiprofen | 2-Fluoro-1,1'-biphenyl | NSAID | Enhances potency by influencing conformation for COX binding.[16] |
| Diflunisal | 2',4'-Difluoro-1,1'-biphenyl | NSAID, TTR Stabilizer | Essential for both COX inhibition and TTR stabilization.[19][21] |
| Celecoxib | (Contains a trifluoromethyl group mimicking a biphenyl conformation) | Selective COX-2 Inhibitor | The trifluoromethyl group is a key determinant of COX-2 selectivity.[23][24] |
Applications in Materials Science
The unique properties imparted by fluorine also make fluorinated biphenyls highly valuable in the development of advanced materials.
Liquid Crystals
Fluorinated biphenyls are fundamental components in liquid crystal displays (LCDs). The position and number of fluorine atoms allow for precise tuning of the material's properties.[4][26][27][28]
-
Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is used to control the dielectric anisotropy. This is crucial for different LCD modes, such as Twisted Nematic (TN) and Vertically Aligned (VA).[26]
-
Viscosity: Fluorination often leads to lower rotational viscosity, which enables faster switching times in electro-optical devices.[26]
-
Mesomorphic Behavior: Fluorine substitution can suppress unwanted smectic phases and broaden the desired nematic phase temperature range.[4][26]
| Compound Type | Key Properties Influenced by Fluorination | Application |
| Laterally Fluorinated Biphenyls | High resistivity, modest negative dielectric anisotropy (Δε).[29] | Vertically Aligned (VA) mode LCDs.[27] |
| Terminally Fluorinated Biphenyls | Positive dielectric anisotropy (Δε). | Twisted Nematic (TN) mode LCDs. |
| Fluorinated Terphenyls | Low viscosity, high chemical and thermal stability.[4] | Components in ferroelectric mixtures.[4] |
Organic Electronics
In the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), fluorination is a key strategy to improve device performance.
-
Energy Level Tuning: The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the organic semiconductor, which can improve charge injection/extraction and enhance the open-circuit voltage in OSCs.
-
Molecular Packing and Morphology: Fluorination can influence the intermolecular interactions and solid-state packing of the molecules, which in turn affects charge transport properties.
-
OLEDs: Fluorinated biphenyl derivatives can be used as host materials or as part of hole-transporting layers to improve device efficiency and stability. For example, using a 4,4'-N,N'-dicarbazole-biphenyl (CBP) layer can enhance the current efficiency of OLEDs.[30] The introduction of fluorinated groups can also lead to highly efficient blue OLEDs with improved external quantum efficiencies.[2][3][31]
Future Perspectives
The journey of fluorinated biphenyl compounds in research is far from over. Advances in synthetic chemistry, particularly in late-stage C-H fluorination and functionalization, will continue to provide access to novel and complex molecular architectures. In medicinal chemistry, the focus will likely shift towards more sophisticated applications of fluorine, such as in the design of covalent inhibitors and chemical probes. In materials science, the demand for more efficient and stable materials for displays, lighting, and energy applications will drive the development of new fluorinated biphenyl-based systems with tailored optoelectronic properties. As our understanding of the subtle yet powerful effects of fluorine continues to grow, so too will the innovative applications of this remarkable class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Advancing efficiency in deep-blue OLEDs: Exploring a machine learning–driven multiresonance TADF molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 11. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 14. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Diflunisal? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. uspharmacist.com [uspharmacist.com]
- 22. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. ias.ac.in [ias.ac.in]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(3-fluorophenyl)benzoic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(3-fluorophenyl)benzoic acid and the Suzuki Coupling Approach
Substituted biphenyl carboxylic acids are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Among these, this compound is a particularly valuable building block. The presence of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Its synthesis is therefore of considerable interest to drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its appeal lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[2][3][4] This makes it an ideal strategy for the synthesis of complex molecules like this compound, offering high yields and operational simplicity.[2]
This document provides a detailed guide to the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction. It includes a mechanistic overview, a step-by-step experimental protocol, and guidance on product purification and characterization, designed to be a comprehensive resource for researchers in the field.
Mechanistic Insights: The Palladium-Catalyzed Suzuki Coupling Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, 4-bromobenzoic acid), forming a Pd(II) intermediate.[1][3]
-
Transmetalation: This is a crucial step where the organic group from the organoboron species (3-fluorophenylboronic acid) is transferred to the palladium(II) complex.[1] This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer of the aryl group to the palladium center.[5][6][7][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[1][3]
dot graph Suzuki_Mechanism { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Ar-X (4-bromobenzoic acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="Ar'-B(OH)2 (3-fluorophenylboronic acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; diaryl_pd [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar' (this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> pd_intermediate [label=" Oxidative\n Addition", pos="1.5,1.5!"]; aryl_halide -> pd_intermediate [style=invis]; pd_intermediate -> diaryl_pd [label=" Transmetalation", pos="0,-1.5!"]; boronic_acid -> diaryl_pd [style=invis]; base -> diaryl_pd [style=invis]; diaryl_pd -> pd0 [label=" Reductive\n Elimination", pos="-1.5,0!"]; diaryl_pd -> product;
// Positioning pd0 [pos="-2,0!"]; pd_intermediate [pos="0,2!"]; diaryl_pd [pos="2,0!"]; product [pos="4,0!"]; aryl_halide [pos="-2,2!"]; boronic_acid [pos="0,-2!"]; base [pos="2,-2!"];
} enddot Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.0 g | 4.97 | Starting material |
| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 0.83 g | 5.96 | 1.2 equivalents |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 22.3 mg | 0.099 | 2 mol% catalyst |
| Triphenylphosphine | PPh₃ | 262.29 | 104 mg | 0.398 | 8 mol% ligand |
| Potassium carbonate | K₂CO₃ | 138.21 | 2.06 g | 14.91 | 3.0 equivalents base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |
| Water (degassed) | H₂O | 18.02 | 5 mL | - | Co-solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - | For extraction |
| 1M Hydrochloric acid | HCl | 36.46 | - | - | For acidification |
| Brine | - | - | - | - | For washing |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | - | For drying |
| Silica gel | SiO₂ | 60.08 | - | - | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 g, 4.97 mmol), 3-fluorophenylboronic acid (0.83 g, 5.96 mmol), and potassium carbonate (2.06 g, 14.91 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (22.3 mg, 0.099 mmol) and triphenylphosphine (104 mg, 0.398 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid. This will protonate the carboxylic acid, making it soluble in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water or toluene.[9]
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="Combine Reactants, Base, Catalyst, and Ligand in Flask", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purge [label="Purge with Inert Gas (Ar or N2)"]; add_solvents [label="Add Degassed Dioxane and Water"]; heat_stir [label="Heat to 80-90 °C and Stir"]; monitor [label="Monitor Reaction by TLC or LC-MS"]; cool [label="Cool to Room Temperature"]; workup [label="Dilute with Ethyl Acetate and Water"]; acidify [label="Acidify with 1M HCl"]; extract [label="Extract with Ethyl Acetate"]; wash_dry [label="Wash with Brine and Dry over Na2SO4"]; purify [label="Concentrate and Purify (Chromatography or Recrystallization)"]; product [label="Obtain Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> purge; purge -> add_solvents; add_solvents -> heat_stir; heat_stir -> monitor; monitor -> cool; cool -> workup; workup -> acidify; acidify -> extract; extract -> wash_dry; wash_dry -> purify; purify -> product; } enddot Figure 2: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.2 ppm. The carboxylic acid proton will appear as a broad singlet at higher chemical shifts (>10 ppm). |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxylic acid carbonyl carbon (around 170 ppm). |
| ¹⁹F NMR | A singlet or a multiplet corresponding to the fluorine atom on the phenyl ring. |
| Mass Spec (ESI-) | A molecular ion peak corresponding to [M-H]⁻ at m/z 215.05. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
| FT-IR | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-F stretching vibrations. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened or properly stored palladium catalyst and phosphine ligand. |
| Insufficiently degassed solvents | Thoroughly degas all solvents before use to remove dissolved oxygen. | |
| Poor quality of boronic acid | Use high-purity boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[10] | |
| Formation of Homocoupled Products | Presence of oxygen | Improve inert atmosphere techniques. |
| Protodeboronation of Boronic Acid | Presence of excess water or prolonged reaction at high temperature | Use anhydrous solvents or a controlled amount of water. Optimize for shorter reaction times.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this compound. The protocol detailed in this application note provides a robust and reproducible procedure for obtaining this valuable compound in good yield. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully synthesize this and other substituted biphenyl carboxylic acids for a wide range of applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Topic: Alternative and Optimized Synthetic Routes for 4-(3-fluorophenyl)benzoic acid
An Application Note for Advanced Synthesis Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of 4-(3-fluorophenyl)benzoic acid, a key structural motif and valuable building block in the development of pharmaceuticals and advanced functional materials.[1][2] Its biaryl scaffold, functionalized with a fluorine atom and a carboxylic acid, offers unique physicochemical properties beneficial for modulating biological activity and material characteristics.
We move beyond a singular methodology to present a comparative analysis of three distinct and viable synthetic strategies. This guide is structured to empower researchers with the foundational logic, detailed protocols, and comparative data necessary to select and optimize the synthetic route best suited for their specific laboratory and project requirements—be it scalability, cost-effectiveness, or functional group compatibility.
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the quintessential modern method for constructing C(sp²)-C(sp²) bonds, renowned for its mild conditions, high functional group tolerance, and broad substrate scope.[3] This approach represents the most direct and often highest-yielding route to this compound.
Mechanistic Rationale
The catalytic cycle is a well-understood, three-stage process involving a Palladium(0) active species.[4]
-
Oxidative Addition: The aryl halide (e.g., 4-bromobenzoic acid) adds to the Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: The organoboron compound (3-fluorophenylboronic acid), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
The choice of ligand, base, and solvent system is critical for efficient catalysis, preventing side reactions and ensuring high turnover of the palladium catalyst.
Visualizing the Suzuki-Miyaura Pathway
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for synthesizing biaryl carboxylic acids.[5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromobenzoic acid (1.0 mmol, 1.0 eq.), 3-fluorophenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Isolation and Purification: Filter the precipitate and wash with cold water. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Typical Conditions | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ (2-5 mol%) | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos, P(t-Bu)₃, PPh₃ (4-10 mol%) | Bulky, electron-rich phosphine ligands stabilize the Pd center and promote oxidative addition. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.) | Activates the boronic acid for transmetalation.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aqueous mixtures are common and often accelerate the reaction. |
| Temperature | 80 - 120°C | Sufficient to drive the catalytic cycle without significant decomposition. |
| Typical Yield | 85 - 99% | Highly efficient, but can be sensitive to purity of starting materials.[5] |
Strategy 2: Grignard Reagent Carboxylation via a Biaryl Halide Intermediate
This classic organometallic approach provides a robust, palladium-free alternative for the final carboxylation step. It is a two-stage process: first, the formation of a halogenated biaryl intermediate, followed by its conversion to the target carboxylic acid. This modularity can be advantageous for creating a library of derivatives.
Mechanistic Rationale
Part A (Biaryl Formation): The intermediate, 4-bromo-3'-fluorobiphenyl, can be efficiently synthesized using the Suzuki-Miyaura coupling of 1,4-dibromobenzene and 3-fluorophenylboronic acid.[6] This leverages the power of palladium catalysis to construct the core scaffold.
Part B (Carboxylation):
-
Grignard Formation: The aryl bromide intermediate reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent). This step inverts the polarity of the carbon atom, making it highly nucleophilic.
-
Carboxylation: The nucleophilic Grignard reagent attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a magnesium carboxylate salt.[7]
-
Acidic Work-up: Addition of aqueous acid protonates the carboxylate salt to yield the final carboxylic acid product.[8] The absolute requirement for anhydrous conditions during Grignard formation is critical to prevent the strongly basic reagent from being quenched by protons.[7]
Visualizing the Grignard Pathway
Caption: A two-stage synthesis via a Grignard carboxylation.
Detailed Experimental Protocol: Grignard Carboxylation
Part A: Synthesis of 4-Bromo-3'-fluorobiphenyl Follow the Suzuki-Miyaura protocol described in Strategy 1, using 1,4-dibromobenzene (1.0 eq) and 3-fluorophenylboronic acid (1.05 eq). The reaction is typically selective for mono-arylation. Purify the product by column chromatography.[6]
Part B: Grignard Reagent Formation and Carboxylation [7]
-
Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add a solution of 4-bromo-3'-fluorobiphenyl (1.0 eq.) in anhydrous diethyl ether or THF dropwise to the magnesium. A small iodine crystal can be added to initiate the reaction. The reaction is exothermic and should be controlled with a water bath. Reflux until the magnesium is consumed.
-
Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a generous excess of dry ice (solid CO₂). Slowly pour the Grignard solution onto the crushed dry ice with stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Work-up and Isolation: Quench the reaction by slowly adding 6M HCl until the solution is acidic and all solids have dissolved.[8] Transfer the mixture to a separatory funnel. Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify by recrystallization.
Data Summary: Grignard Route
| Parameter | Typical Conditions | Rationale / Notes |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for Grignard reagent stability.[7] |
| Initiation | Iodine crystal, gentle heating | Helps to activate the magnesium surface. |
| Carboxylation | Excess solid CO₂ | Ensures complete reaction of the Grignard reagent. |
| Work-up | Aqueous Acid (e.g., HCl, H₂SO₄) | Protonates the carboxylate salt to form the final product.[8] |
| Key Challenge | Strict exclusion of moisture/air | Grignard reagents are strong bases and readily quenched by protic sources. |
| Typical Yield | 60-80% (for carboxylation step) | Yield is highly dependent on the efficiency of Grignard reagent formation. |
Strategy 3: Ullmann Biaryl Condensation
The Ullmann reaction is a classic, copper-mediated coupling of two aryl halides.[9][10] While often requiring harsher conditions than Suzuki couplings, recent advancements have improved its efficiency and scope.[11] It provides a valuable palladium-free alternative for the core biaryl bond formation.
Mechanistic Rationale
The traditional Ullmann mechanism is thought to involve the formation of an active copper(I) species from metallic copper at high temperatures.[9][12] This species undergoes oxidative addition with an aryl halide to form an organocopper intermediate. A second molecule of aryl halide reacts, and subsequent reductive elimination forms the biaryl C-C bond.[12] Modern protocols may use pre-formed Cu(I) salts and ligands to facilitate the reaction under milder conditions.[13]
Visualizing the Ullmann Pathway
Caption: Two-step synthesis via Ullmann condensation and hydrolysis.
Detailed Experimental Protocol: Ullmann Condensation
This protocol describes a classic approach. Using an ester protects the carboxylic acid from interfering with the reaction.
-
Reaction Setup: To a flask, add methyl 4-iodobenzoate (1.0 eq.), 1-fluoro-3-iodobenzene (1.1 eq.), and activated copper powder (2.5 eq.).
-
Solvent and Execution: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Heat the mixture to a high temperature (typically 150-210°C) under an inert atmosphere for several hours.
-
Work-up: Cool the reaction, filter to remove the copper residues, and dilute the filtrate with water. Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).
-
Hydrolysis: The crude ester is then hydrolyzed. Dissolve the ester in a mixture of THF/methanol and add an aqueous solution of NaOH or LiOH. Stir at room temperature or with gentle heating until the reaction is complete.
-
Isolation: Neutralize the reaction mixture with aqueous HCl to precipitate the carboxylic acid. Filter, wash with water, and dry. Purify by recrystallization if needed.
Data Summary: Ullmann Route
| Parameter | Typical Conditions | Rationale / Notes |
| Copper Source | Activated Cu powder, CuI, Cu₂O | Stoichiometric or excess copper is often required in classic Ullmann reactions.[12] |
| Substrates | Aryl Iodides or Bromides | Iodides are generally more reactive than bromides. |
| Solvent | DMF, NMP, Pyridine | High-boiling point, polar aprotic solvents are necessary to reach required temperatures. |
| Temperature | 150 - 210°C | High thermal energy is needed to drive the reaction.[9] |
| Key Challenge | Harsh conditions, potential for side reactions | High temperatures can limit functional group tolerance. |
| Typical Yield | 40 - 70% | Yields can be variable and are often lower than corresponding Suzuki couplings.[10] |
Comparative Summary of Synthetic Routes
| Metric | Suzuki-Miyaura Coupling | Grignard Carboxylation | Ullmann Condensation |
| Number of Steps | 1 | 2 (Core + Carboxylation) | 2 (Coupling + Hydrolysis) |
| Catalyst | Palladium (catalytic) | None (Mg is stoichiometric) | Copper (stoichiometric/catalytic) |
| Reaction Conditions | Mild to moderate (80-120°C) | Very Mild (0°C to reflux) | Harsh (150-210°C) |
| Functional Group Tolerance | Excellent | Moderate (intolerant of acids) | Moderate to Poor |
| Typical Overall Yield | High (85-99%) | Moderate (50-75%) | Moderate (40-70%) |
| Primary Advantage | High efficiency and reliability | Robust, palladium-free C-C bond formation | Low-cost metal catalyst |
| Primary Disadvantage | Cost of palladium/ligands | Strict anhydrous requirements | High temperatures, lower yields |
Conclusion
The synthesis of this compound can be approached through several effective strategies, each with distinct advantages.
-
The Suzuki-Miyaura coupling stands out as the most efficient, high-yielding, and versatile method, making it the preferred choice for most research and development applications.
-
The Grignard carboxylation route offers a powerful and classic alternative, particularly valuable when avoiding palladium is desired or when a common halogenated biaryl intermediate can be used to synthesize multiple derivatives. Its primary challenge lies in the stringent requirement for anhydrous conditions.
-
The Ullmann condensation remains a viable, low-cost alternative, though its harsh reaction conditions and potentially lower yields make it a secondary choice compared to modern cross-coupling methods.
The selection of the optimal route will ultimately depend on a careful evaluation of project-specific factors including scale, budget, available equipment, and the chemical nature of other functional groups within the target molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 4-Bromo-3'-fluorobiphenyl (40641-65-4) for sale [vulcanchem.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. byjus.com [byjus.com]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
The Strategic Incorporation of 4-(3-Fluorophenyl)benzoic Acid in Advanced Liquid Crystal Synthesis
Foreword: The Role of Fluorine in Shaping Mesomorphic Behavior
In the pursuit of advanced liquid crystalline materials, the strategic incorporation of fluorine atoms into the molecular architecture has emerged as a powerful tool for tuning key physical properties. The introduction of fluorine, particularly on the phenyl rings of calamitic (rod-like) liquid crystals, can profoundly influence parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[1][2] This application note provides a detailed exploration of the use of 4-(3-fluorophenyl)benzoic acid as a pivotal building block in the synthesis of high-performance liquid crystals, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind its selection, provide detailed synthesis protocols, and present key characterization data.
The Molecular Logic: Why this compound?
The choice of this compound as a precursor for liquid crystal synthesis is rooted in the unique electronic and steric properties imparted by the fluorine substituent. The C-F bond is highly polar, introducing a significant dipole moment. The position of this fluorine atom on the phenyl ring is critical in determining its effect on the overall molecular dipole and, consequently, the dielectric anisotropy of the resulting liquid crystal.
In the case of this compound, the fluorine atom is in a lateral meta position relative to the carboxyl group. This lateral substitution is particularly effective at increasing the perpendicular component of the molecular dipole moment (µ⊥), which is a key factor in achieving negative dielectric anisotropy (Δε < 0).[2] Materials with negative Δε are essential for advanced display technologies such as Vertical Alignment (VA) and In-Plane Switching (IPS) modes.[3]
Furthermore, the relatively small van der Waals radius of fluorine allows for its incorporation without significantly disrupting the molecular packing necessary for the formation of mesophases. This is in contrast to bulkier lateral substituents which can suppress or eliminate liquid crystalline behavior. The thermal stability of the resulting mesophases is also often enhanced by the presence of the strong C-F bond.[1]
Synthetic Pathways to 4-(3-Fluorophenyl)benzoate-Based Liquid Crystals
The most common and versatile method for integrating this compound into a liquid crystal architecture is through esterification with a suitable mesogenic phenol, typically a 4-alkoxyphenol. The resulting 4-alkoxyphenyl 4-(3-fluorophenyl)benzoates are a well-established class of liquid crystals.
A highly effective and mild method for this esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[4][5][6] This method is particularly advantageous as it proceeds at room temperature and avoids harsh acidic or basic conditions that could lead to side reactions.
Below is a detailed protocol for the synthesis of a homologous series of 4-n-alkoxyphenyl 4-(3-fluorophenyl)benzoates.
Experimental Protocol: Synthesis of 4-n-Alkoxyphenyl 4-(3-Fluorophenyl)benzoates
Objective: To synthesize a homologous series of 4-n-alkoxyphenyl 4-(3-fluorophenyl)benzoates (where n = 4-8) via DCC/DMAP-mediated esterification.
Materials:
-
This compound
-
4-n-Alkoxyphenols (e.g., 4-butoxyphenol, 4-pentyloxyphenol, etc.)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and the corresponding 4-n-alkoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up:
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
dot
Caption: Workflow for the synthesis of 4-n-alkoxyphenyl 4-(3-fluorophenyl)benzoates.
Characterization and Physical Properties
The synthesized liquid crystals should be characterized to determine their mesomorphic properties. This is typically achieved using a combination of differential scanning calorimetry (DSC) to determine the phase transition temperatures and enthalpies, and polarized optical microscopy (POM) to identify the textures of the liquid crystal phases.
Data Presentation: Mesomorphic Properties of a Representative Homologous Series
The following table summarizes the expected phase transition temperatures for a homologous series of 4-n-alkoxyphenyl 4-(3-fluorophenyl)benzoates. This data is illustrative and based on trends observed in similar fluorinated liquid crystal systems. Actual values will need to be determined experimentally.
| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) | Mesophase Type |
| 4 | ~ 50-60 | ~ 70-80 | Nematic |
| 5 | ~ 55-65 | ~ 75-85 | Nematic |
| 6 | ~ 60-70 | ~ 80-90 | Nematic |
| 7 | ~ 65-75 | ~ 85-95 | Smectic A, Nematic |
| 8 | ~ 70-80 | ~ 90-100 | Smectic A, Nematic |
Note: The introduction of smectic phases is often observed with increasing alkyl chain length in calamitic liquid crystals.
The dielectric anisotropy (Δε) is another critical parameter. For liquid crystals derived from this compound, a negative Δε is expected. The magnitude of Δε can be influenced by the specific molecular structure and temperature. For a compound like 4-cyano-3-fluorophenyl 4-butylbenzoate, which has a similar lateral fluorine substitution pattern, the dielectric properties have been studied, providing a basis for comparison.[7]
dot
Caption: Relationship between molecular structure and physical properties.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of advanced liquid crystals, particularly those requiring negative dielectric anisotropy. The synthetic protocols outlined in this application note, centered around the robust Steglich esterification, provide a reliable pathway to a wide range of novel mesogenic materials. The predictable influence of the lateral fluorine atom on the physical properties of the resulting liquid crystals allows for the rational design of materials with tailored characteristics for specific applications in modern display technologies and beyond. Further research into the effects of combining this core with other functional groups and molecular architectures will undoubtedly lead to the discovery of new materials with even more advanced and tunable properties.
References
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Application Notes and Protocols: 4-(3-Fluorophenyl)benzoic Acid as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles of bioactive compounds. This guide provides an in-depth exploration of 4-(3-fluorophenyl)benzoic acid, a key building block that leverages these benefits. We will delve into its application as a precursor for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and antibacterial agents. This document furnishes detailed experimental protocols, discusses the rationale behind synthetic strategies, and presents quantitative data to empower researchers in their drug discovery endeavors.
The Strategic Importance of the this compound Scaffold
The this compound moiety is a privileged scaffold in contemporary drug discovery. The biphenyl core provides a rigid and planar structure that can effectively orient functional groups for optimal interaction with biological targets. The carboxylic acid group serves as a versatile synthetic handle for the introduction of various functionalities, most commonly through the formation of amide or ester linkages, which are prevalent in a vast number of pharmaceuticals.[1]
The strategic placement of a fluorine atom at the 3-position of the pendant phenyl ring is a key design element. This substitution can significantly influence the molecule's conformation and electronic properties, leading to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolism, preventing unwanted oxidative degradation by cytochrome P450 enzymes and extending the in vivo half-life of the drug candidate.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which can be critical for optimizing solubility and target engagement.
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.
-
Favorable Lipophilicity: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188-192 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Insoluble in water. |
| pKa | ~4.0 (estimated) |
Synthetic Pathways and Protocols
The carboxylic acid functionality of this compound is the primary site for synthetic elaboration. The most common transformations involve the formation of amide and ester bonds to introduce diverse chemical moieties and build molecular complexity.
General Workflow for Amide Bond Formation
The synthesis of amide derivatives is a cornerstone of medicinal chemistry. The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
Caption: General workflow for the synthesis of 4-(3-fluorophenyl)benzamide derivatives.
Protocol 1: Synthesis of N-(3-fluorophenyl)-4-(3-fluorophenyl)benzamide (A Representative Kinase Inhibitor Scaffold)
This protocol details the synthesis of a representative benzamide derivative, a common scaffold in kinase inhibitors, using a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
3-Fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 3-fluoroaniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(3-fluorophenyl)-4-(3-fluorophenyl)benzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[4]
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the coupling reaction.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Aqueous Work-up: The washing steps with NaHCO₃ are essential to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
Applications in the Synthesis of Bioactive Molecules
Kinase Inhibitors
The 4-(3-fluorophenyl)benzamide scaffold is a key component in a number of potent and selective kinase inhibitors. The rationale for its use lies in the ability of the biphenyl system to position substituents in a manner that allows for specific interactions with the ATP-binding pocket of kinases. The N-(3-fluorophenyl) moiety can act as a hydrogen bond donor and acceptor, and the fluorine atom can form favorable interactions with the hinge region of the kinase.
Example: Aurora Kinase B Inhibitors
Aurora kinase B (AURKB) is a crucial regulator of cell division, and its overexpression is linked to various cancers. A novel series of quinazoline derivatives has been developed as selective AURKB inhibitors, with one lead compound being N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide. While this molecule is an acetamide, the N-(3-fluorophenyl)amide portion is critical for its activity and is synthesized via a similar amide coupling strategy.[5]
Caption: Synthetic approach to kinase inhibitors using a 4-(3-fluorophenyl)benzamide core.
Antibacterial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Derivatives of this compound have shown promise in this therapeutic area. Specifically, pyrazole-derived hydrazones synthesized from a this compound derivative have demonstrated potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.[6][7]
Example: Pyrazole-Derived Antibacterial Agents
A series of fluorophenyl-substituted pyrazole derivatives has been synthesized and evaluated for their antibacterial properties. The 3-(3-fluorophenyl) moiety was found to be a key contributor to the antibacterial activity of these compounds.[8]
| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-aniline derivative with 3,5-dichloro substitution | S. aureus | 2 | [8] |
| Pyrazole-aniline derivative with phenoxy substitution | S. aureus | 2 | [8] |
Protocol 2: Synthesis of a Pyrazole Intermediate from this compound
While the direct synthesis of the final antibacterial pyrazoles from this compound is a multi-step process, the initial steps involve the conversion of the benzoic acid to a more reactive intermediate that can be used to construct the pyrazole ring. A common strategy is the conversion to an acetophenone derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylamine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl lithium (MeLi) in diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Acid Chloride Formation: Reflux a solution of this compound (1.0 eq) in an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain 4-(3-fluorophenyl)benzoyl chloride.
-
Weinreb Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq). Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the Weinreb amide.
-
Acetophenone Synthesis: Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C. Add methyl lithium (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is then washed with water and brine, dried, and concentrated. Purify by column chromatography to yield 1-(4-(3-fluorophenyl)phenyl)ethan-1-one. This acetophenone is a key intermediate for the synthesis of various pyrazole-based bioactive molecules.
Future Perspectives and Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of bioactive molecules. Its utility in the construction of kinase inhibitors and antibacterial agents has been demonstrated, and its favorable physicochemical properties suggest that its application will continue to expand into other therapeutic areas. Future research will likely focus on the development of novel synthetic methodologies to further diversify the range of accessible derivatives and on the exploration of their potential as modulators of other important biological targets, such as sirtuins and various enzymes implicated in inflammatory diseases. The strategic use of this fluorinated building block will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists working to develop the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents w… [ouci.dntb.gov.ua]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-(3-Fluorophenyl)benzoic Acid in Modern Medicinal Chemistry: Applications and Protocols
Introduction: The Value Proposition of a Fluorinated Biphenyl Scaffold
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available scaffolds, 4-(3-fluorophenyl)benzoic acid has emerged as a particularly valuable starting material for the synthesis of novel therapeutic agents. This biphenyl carboxylic acid derivative offers a unique confluence of structural rigidity, tunable electronics, and versatile chemical handles, making it an attractive asset for medicinal chemists.
The strategic incorporation of a fluorine atom, particularly at the meta position of the phenyl ring, imparts a range of desirable physicochemical and pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The meta-substitution pattern can influence the overall conformation and electronic distribution of the molecule, often leading to enhanced target engagement and improved pharmacokinetic profiles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound as a building block. It covers its physicochemical properties, key synthetic transformations, and its application in the development of bioactive compounds, supported by detailed experimental protocols.
Physicochemical and Pharmacokinetic Profile
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 3-Fluorobenzoic Acid (Experimental) | 4-Chlorobenzoic Acid (Experimental) | Reference |
| Molecular Formula | C₁₃H₉FO₂ | C₇H₅FO₂ | C₇H₅ClO₂ | |
| Molecular Weight | 216.21 g/mol | 140.11 g/mol | 156.56 g/mol | [3] |
| pKa | ~3.9 - 4.2 | 3.86 | 3.98 | [3] |
| logP | ~3.5 - 4.0 | 2.2 | 2.65 | [3][4] |
| Appearance | White to off-white solid | White to light yellow crystalline powder | Light fluffy white powder | [3] |
The introduction of the 3-fluorophenyl group is anticipated to increase the lipophilicity (logP) compared to benzoic acid, which can enhance membrane permeability and oral absorption of its derivatives. The fluorine atom's electron-withdrawing nature is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid compared to the non-fluorinated parent compound.
The Role of the 3-Fluorophenyl Moiety in Drug Design: A Mechanistic Perspective
The decision to incorporate a 3-fluorophenyl group is often a deliberate strategy to optimize a drug candidate's interaction with its biological target and to enhance its metabolic stability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of potential oxidative metabolism, thereby increasing the compound's half-life in the body.[1][2]
-
Target Binding: The electronegative fluorine atom can participate in favorable electrostatic interactions, such as dipole-dipole and hydrogen bonding with amino acid residues in the target protein's binding pocket. The meta position of the fluorine atom can influence the torsional angle between the two phenyl rings, locking the molecule into a bioactive conformation that enhances binding affinity.
-
Modulation of Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity (logP). This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine allows for fine-tuning of this property to achieve the desired balance for optimal pharmacokinetic performance.[4]
Core Synthetic Methodologies
This compound offers two primary points for chemical modification: the carboxylic acid group and the biphenyl scaffold, which is typically synthesized via cross-coupling reactions.
Synthesis of the Biphenyl Scaffold: Suzuki-Miyaura Coupling
The most common and versatile method for constructing the 4-(aryl)benzoic acid core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3-fluorophenylboronic acid.[5][6]
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
3-Fluorophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1 or Ethanol/Water 1:1)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromobenzoic acid, 3-fluorophenylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1.5-24 hours, depending on the specific catalyst and solvent system used.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Derivatization of the Carboxylic Acid: Amide Bond Formation
The carboxylic acid moiety is a versatile handle for derivatization, with amide bond formation being one of the most common transformations in medicinal chemistry.
Caption: General workflow for the synthesis of amide derivatives from this compound.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[4][7]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.5 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vessel and inert gas supply
Procedure:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Reagent Addition: Add the amine, followed by the base (DIPEA).
-
Coupling Agent: Add HATU to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Applications in Medicinal Chemistry: Case Studies
The this compound scaffold has been successfully employed in the development of a range of bioactive molecules.
Case Study 1: Antibacterial Agents
A notable application of this building block is in the synthesis of potent inhibitors of drug-resistant bacteria. For instance, derivatives of 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and shown to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
Table 2: Antimicrobial Activity of Pyrazole-Hydrazone Derivatives
| Compound | R Group on Hydrazone | Target Organism | MIC (µg/mL) | Reference |
| 5 | N,N-Diphenyl | S. aureus (MRSA, Sa91) | 0.78 | [8] |
| 6 | N-Benzyl-N-phenyl | S. aureus (MRSA, Sa91) | 1.56 | [8] |
| 12 | 2,4-Dichlorophenyl | S. aureus (MRSA, Sa91) | 0.78 | [8] |
| 13 | 3-Chloro-2-fluorophenyl | S. aureus (MRSA, Sa91) | 0.78 | [10] |
These compounds demonstrate that the this compound moiety can serve as a foundational element for developing new classes of antibiotics to combat the growing threat of antimicrobial resistance.
Case Study 2: Anticancer Agents
The 3-fluorophenyl motif is also prevalent in the design of kinase inhibitors for cancer therapy. For example, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as an orally active and selective Aurora kinase B (AURKB) inhibitor.[11] AURKB is a key regulator of cell division and is often overexpressed in various cancers.
In another study, flavonoid-based amide derivatives incorporating a 3-fluorophenyl group at the 3'-position of the amide fragment have shown potent antiproliferative activity against triple-negative breast cancer (TNBC) cells by targeting the PI3K/AKT signaling pathway.
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 7m | PI3K/AKT Pathway | MDA-MB-231 (TNBC) | 2.51 | |
| 4b (related) | Aurora Kinase B | Human cancer cells | Efficacious in xenograft model | [11] |
These examples highlight the utility of the this compound scaffold in generating potent and selective anticancer agents.
Case Study 3: Agents for Neurodegenerative Diseases
The structural features of this compound derivatives also make them promising candidates for targeting neurodegenerative diseases. While specific examples are still emerging, related fluorobenzoic acid derivatives have been investigated as multifunctional agents for Alzheimer's disease, acting as inhibitors of cholinesterases and β-amyloid aggregation. The lipophilicity imparted by the fluorophenyl group can be advantageous for crossing the blood-brain barrier.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a versatile and strategically valuable building block in medicinal chemistry. Its unique combination of a modifiable carboxylic acid handle, a synthetically accessible biphenyl core, and the advantageous properties imparted by the 3-fluorophenyl moiety make it an attractive starting point for the design and synthesis of novel therapeutic agents. The detailed protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, with the potential to address a wide range of therapeutic needs, from infectious diseases to oncology and beyond.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4-(3-fluorophenyl)benzoic acid for antimicrobial studies
Application Note & Protocol
Strategic Derivatization of 4-(3-fluorophenyl)benzoic Acid: A Modular Approach for Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Fluorinated organic compounds have emerged as a particularly promising class in medicinal chemistry, often exhibiting enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] This application note provides a comprehensive guide to the strategic derivatization of this compound, a scaffold chosen for its unique combination of a flexible biaryl system and a synthetically versatile carboxylic acid handle. We present detailed, field-tested protocols for the synthesis of amide and ester derivatives, robust methodologies for their antimicrobial evaluation via Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and a discussion on their putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Rationale for Derivatization of this compound
The selection of a starting scaffold is a critical decision in a drug discovery campaign. This compound presents a compelling starting point for several scientifically grounded reasons:
-
The Biaryl Core: The 4-phenylbenzoic acid structure provides a semi-rigid backbone that can effectively orient functional groups into the binding pockets of biological targets. This core is prevalent in numerous biologically active molecules.
-
The Fluorine Advantage: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[3][4] Its high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom while profoundly altering the molecule's properties.[4][5] Key benefits include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug candidate.[1][5]
-
Enhanced Binding: Fluorine can engage in favorable electrostatic and hydrogen bond interactions within a protein's active site, potentially increasing binding affinity and potency.[2][3]
-
Modulation of pKa and Lipophilicity: Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups, influencing ionization state and, consequently, cell permeability and solubility.[1][4]
-
-
The Carboxylic Acid Handle: The carboxyl group is an ideal anchor for chemical modification. It can be readily converted into a diverse library of functional groups, most notably amides and esters, allowing for systematic exploration of the structure-activity relationship (SAR).
Synthetic Strategy and Protocols
Our strategy involves creating two distinct libraries of compounds—amides and esters—from the parent carboxylic acid. This allows for the introduction of a wide range of chemical functionalities to probe interactions with potential bacterial targets.
Caption: General synthetic workflow for derivatization.
Protocol 2.1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate
This two-step protocol is highly efficient and generally applicable to a wide range of primary and secondary amines. The conversion of the carboxylic acid to a more reactive acyl chloride intermediate drives the subsequent amidation to completion.[6][7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DCM (approx. 10 mL per gram of acid).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Caution: SOCl₂ is corrosive and reacts violently with water, releasing toxic gas. Perform in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting crude acyl chloride (a pale yellow solid or oil) is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the stirred amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amide.
-
Protocol 2.2: Synthesis of Ester Derivatives via Fischer Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] The reaction is reversible, so using the alcohol as the solvent or removing water as it forms is necessary to drive the equilibrium towards the product.[8]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux condenser, heating mantle, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a large excess of the desired alcohol, which will also serve as the solvent (e.g., 20-50 eq).
-
With gentle stirring, slowly add concentrated sulfuric acid (approx. 5% of the alcohol volume) as the catalyst. Caution: Addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
-
Reaction and Workup:
-
Maintain the reflux for 4-16 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure ester.
-
Antimicrobial Screening Protocols
Once a library of derivatives is synthesized and purified, they must be evaluated for antimicrobial activity. The standard preliminary assays are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10][11]
Caption: Workflow for MIC and MBC determination.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a widely accepted standard.[11]
Materials:
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Spectrophotometer, multichannel pipette, incubator
Step-by-Step Methodology:
-
Preparation:
-
Grow bacterial strains in the appropriate broth overnight at 37 °C.
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
This creates a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Include controls:
-
Positive Control: Wells with broth and bacteria only (should show growth).
-
Negative Control: Wells with broth only (should show no growth).
-
Solvent Control: Wells with broth, bacteria, and the highest concentration of DMSO used (to ensure the solvent is not inhibitory).
-
Antibiotic Control: A row with a standard antibiotic to validate the assay.
-
-
Seal the plate and incubate at 37 °C for 16-20 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (cloudiness) compared to the positive control.
-
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] It is performed as a follow-up to the MIC assay.
Step-by-Step Methodology:
-
Subculturing:
-
Following the MIC reading, select the wells corresponding to the MIC and at least two more concentrated dilutions that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, plate a 10-20 µL aliquot from each of these wells onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Analysis:
-
Incubate the agar plates at 37 °C for 24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13]
-
Data Interpretation and Presentation
The results from the MIC and MBC assays should be tabulated for clear comparison across the synthesized library of compounds.
Table 1: Sample Antimicrobial Activity Data
| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | Activity (MBC/MIC) |
| Parent | -OH | >256 | >256 | - |
| AMD-01 | -NH-Benzyl | 16 | 32 | Bactericidal (2) |
| AMD-02 | -Morpholino | 8 | 16 | Bactericidal (2) |
| EST-01 | -O-Ethyl | 64 | >256 | Bacteriostatic |
| EST-02 | -O-Propyl | 32 | >256 | Bacteriostatic |
| Cipro | (Control) | 0.5 | 1 | Bactericidal (2) |
Interpretation:
-
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[12]
-
A compound is considered bacteriostatic if the MBC/MIC ratio is > 4.
-
This data allows for the establishment of a Structure-Activity Relationship (SAR), guiding the design of the next generation of derivatives. For instance, in the sample data, amides appear more potent than esters, and the morpholino amide is the most active derivative.
Putative Mechanism of Action
While dedicated mechanistic studies are required, the structure of this compound derivatives bears some resemblance to fluoroquinolone antibiotics. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][16][17] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.[18] It is plausible that novel derivatives could function through a similar mechanism, forming a stable ternary complex with the enzyme and bacterial DNA.[18]
Caption: Putative mechanism via inhibition of DNA replication.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emerypharma.com [emerypharma.com]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microchemlab.com [microchemlab.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Resolution NMR Analysis of 4-(3-fluorophenyl)benzoic acid
Abstract
This document provides a comprehensive, in-depth guide for the preparation of 4-(3-fluorophenyl)benzoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the protocol. We will cover solvent selection, sample concentration, and the nuances of preparing samples for both qualitative and quantitative analysis, including considerations for ¹H, ¹³C, and ¹⁹F NMR. The aim is to equip the user with the expertise to generate high-quality, reproducible NMR data for this and structurally related compounds.
Introduction: The Analytical Challenge
This compound is a small organic molecule featuring distinct structural motifs: a carboxylic acid group, a biphenyl system, and a fluorine substituent. Each of these features presents unique considerations for NMR analysis. The acidic proton of the carboxyl group is labile and its observation is highly dependent on the choice of solvent.[1] The aromatic protons and carbons require a solvent that does not obscure their signals, and the presence of fluorine necessitates consideration of ¹H-¹⁹F and ¹³C-¹⁹F coupling. Furthermore, for quantitative NMR (qNMR), which is crucial for purity assessment and concentration determination in drug development, meticulous sample preparation is paramount to ensure accuracy and precision.[2] This guide provides a robust framework to navigate these challenges.
Foundational Principles: Solvent Selection
The choice of a deuterated solvent is the most critical decision in NMR sample preparation. An ideal solvent must not only fully dissolve the analyte but also be chemically inert and have minimal signal overlap with the analyte's resonances.[3] For this compound, a carboxylic acid, the key challenge is managing the exchangeable carboxylic acid proton (-COOH).
Causality of Solvent Choice for a Carboxylic Acid
-
Aprotic vs. Protic Solvents: In protic deuterated solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), the acidic -COOH proton will rapidly exchange with the solvent's deuterium atoms.[4] This leads to the disappearance of the -COOH signal from the ¹H NMR spectrum, which can be a useful confirmation of its presence but prevents detailed analysis of this group.[4]
-
Aprotic Solvents for Preservation: Aprotic solvents, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Chloroform-d (CDCl₃), do not have exchangeable protons (or deuterons).[1] They are therefore the solvents of choice when observation of the carboxylic acid proton signal is desired.[1] In DMSO-d₆, the exchange rate of labile protons is significantly reduced, allowing for the observation of distinct, often sharp, peaks for -OH, -NH, and -COOH groups.[1]
Recommended Solvents for this compound
Based on the structure of this compound, the following solvents are recommended, each with specific advantages and disadvantages.
| Solvent | Key Properties & Rationale | Pros | Cons |
| DMSO-d₆ | Polar aprotic solvent with excellent dissolving power for polar compounds, including carboxylic acids.[5][6] | - Excellent solubility for the analyte.- Preserves the carboxylic acid proton signal, which appears far downfield (~10-13 ppm).[1][7]- Residual proton signal (quintet at ~2.50 ppm) is unlikely to overlap with analyte signals. | - High boiling point (189 °C) makes sample recovery difficult.- Hygroscopic; readily absorbs atmospheric water, which appears as a broad singlet around 3.3 ppm. |
| Chloroform-d (CDCl₃) | Non-polar solvent widely used for routine analysis of organic compounds.[5][8] | - Low boiling point (61 °C) allows for easy sample recovery.[9]- Residual proton signal (singlet at ~7.26 ppm) is in the aromatic region but may not overlap with all analyte signals.[9] | - May have limited solubility for the carboxylic acid, especially at higher concentrations.- The acidic proton signal may be broad due to intermolecular hydrogen bonding and dimerization.[7] |
| Methanol-d₄ (CD₃OD) | Polar protic solvent.[5] | - Good solvating power for carboxylic acids. | - The carboxylic acid proton will exchange with the solvent's deuterons and will not be observed in the ¹H spectrum.[4]- The residual -OH proton signal (~4.87 ppm) can be broad and its position is concentration and temperature dependent.[10] |
Recommendation: For comprehensive structural elucidation, DMSO-d₆ is the preferred solvent as it will allow for the observation of all protons, including the carboxylic acid proton.[1] For routine checks where the carboxylic acid proton is not of primary interest and sample recovery is important, CDCl₃ can be a suitable alternative, provided solubility is adequate.[11]
Experimental Protocols
Protocol 1: Qualitative Analysis in DMSO-d₆
This protocol is designed for the structural confirmation of this compound.
Materials:
-
This compound
-
DMSO-d₆ (≥99.8% deuteration)
-
High-quality 5 mm NMR tubes (e.g., Norell® Standard Series™ or equivalent)[12][13]
-
Glass vial (e.g., 1-dram) and cap
-
Pasteur pipette and bulb
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[14][15] For small molecules, this concentration is typically sufficient for ¹H NMR.[14] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[16] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for most spectrometers.[13][15]
-
Mixing: Cap the vial and vortex or gently sonicate until the solid is completely dissolved.[17] A homogeneous solution is critical for obtaining high-resolution spectra; solid particles can interfere with the magnetic field homogeneity, leading to poor shimming and broadened lines.[14][18]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of cotton or glass wool.[16][19]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[3] Label the tube clearly with the sample identity.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[15]
Protocol 2: Quantitative Analysis (qNMR) in DMSO-d₆
This protocol is for determining the purity or concentration of this compound using an internal standard.
Core Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17] By comparing the integral of an analyte signal to the integral of a signal from a certified internal standard of known mass and purity, the analyte's purity can be calculated.[20]
Additional Materials:
-
High-purity internal standard (e.g., Maleic acid, 1,4-Bis(trimethylsilyl)benzene). The choice of standard is critical. It must be soluble in the chosen solvent, chemically inert towards the analyte, and possess signals that are sharp, well-resolved, and do not overlap with any analyte signals.[3][20]
Procedure:
-
Selection of Internal Standard: For this compound in DMSO-d₆, Maleic acid is a suitable choice. It is highly soluble and its two olefinic protons appear as a sharp singlet around 6.3 ppm, typically clear of the biphenyl aromatic signals.
-
Precise Weighing: This is the most critical step for accuracy.[17]
-
Using a calibrated analytical microbalance (readability of at least 0.01 mg), accurately weigh approximately 10-15 mg of this compound into a clean, dry vial. Record the exact mass.
-
Accurately weigh a similar mass (e.g., 8-12 mg) of the high-purity internal standard (e.g., Maleic acid) into the same vial. Record the exact mass. The goal is to have comparable integral areas for the signals being quantified.
-
-
Dissolution, Mixing, and Transfer: Follow steps 2-6 from Protocol 3.1. It is imperative that both the analyte and the internal standard are completely dissolved to ensure a homogeneous solution.[3]
-
NMR Acquisition Parameters: For qNMR, specific acquisition parameters must be optimized to ensure accurate integration.[20]
-
Relaxation Delay (d1): This must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified (both analyte and standard).[20] For small molecules, a delay of 15-30 seconds is often sufficient, but T₁ should be measured for the highest accuracy.
-
Pulse Angle: A 90° pulse should be used to ensure maximum signal intensity for all nuclei.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[20]
-
Digital Resolution: Ensure sufficient data points are acquired to define the peaks properly.[20]
-
-
Data Processing and Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Carefully phase the spectrum and perform a baseline correction. An accurate baseline is essential for correct integration.[20]
-
Integrate the selected, non-overlapping signals for both the analyte and the internal standard.
-
Calculate the purity using the following equation[20]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
-
Visualization of Workflow
Diagram 1: General NMR Sample Preparation Workflow
Caption: A generalized workflow for NMR sample preparation and analysis.
Diagram 2: Decision Logic for Solvent Selection
Caption: Decision tree for selecting the optimal NMR solvent.
Trustworthiness and Self-Validation
To ensure the integrity of your NMR data, the following self-validation steps should be integrated into your workflow:
-
Solubility Check: Before preparing the final sample, test the solubility of your compound in the chosen solvent in a small vial. Incomplete dissolution is a common source of poor-quality spectra.[3]
-
Linewidth of Reference Signal: After shimming, check the linewidth of a sharp, well-defined solvent or reference signal (e.g., TMS or the residual solvent peak). A narrow linewidth (typically <1 Hz for small molecules on a modern spectrometer) is indicative of good magnetic field homogeneity.[21]
-
Consistency: For quantitative work, prepare samples in triplicate to assess the reproducibility of your sample preparation and analysis.[3]
-
Internal Standard Stability: Ensure the internal standard does not react with the analyte or degrade in the solvent over the course of the experiment by re-acquiring a spectrum after several hours.
By adhering to these detailed protocols and understanding the scientific principles that underpin them, researchers can confidently generate high-fidelity NMR data for this compound, enabling accurate structural elucidation and reliable quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. armar-europa.de [armar-europa.de]
- 9. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. isotope.com [isotope.com]
- 12. NMR Tubes from NORELL® [secure.nmrtubes.com]
- 13. NMR tube - Wikipedia [en.wikipedia.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. benchchem.com [benchchem.com]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. bipm.org [bipm.org]
Application Note: Chromatographic Monitoring of 4-(3-fluorophenyl)benzoic Acid Synthesis
Abstract
This document provides detailed protocols for monitoring the synthesis of 4-(3-fluorophenyl)benzoic acid, a key intermediate in pharmaceutical development, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and drug development professionals to ensure robust reaction tracking and final product purity analysis. The protocols emphasize the rationale behind experimental choices, adherence to scientific integrity, and validation principles based on authoritative guidelines.
Introduction: The Importance of In-Process Controls
The synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, such as this compound, often involves multi-step processes like the Suzuki-Miyaura coupling reaction.[1][2] Meticulous monitoring of these reactions is paramount to ensure complete consumption of starting materials, identify the formation of byproducts, and determine the optimal reaction endpoint.[1][3] In-process controls (IPCs) are critical for process optimization, ensuring batch-to-batch consistency, and ultimately, the safety and efficacy of the final drug product.
Chromatographic techniques, particularly TLC and HPLC, are indispensable tools for real-time and quantitative analysis in synthetic chemistry.[4][5] TLC offers a rapid, cost-effective, and simple method for qualitative reaction monitoring, while HPLC provides high-resolution separation for quantitative analysis of the reaction mixture, including the final product's purity.[3][4][6][7] This application note details robust TLC and HPLC methods tailored for monitoring reactions that produce this compound.
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is a powerful technique for quickly assessing the progress of a reaction by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][5][8] For polar aromatic compounds like this compound, a normal-phase TLC system is typically employed.[9][10]
The "Why": Causality in TLC Method Design
-
Stationary Phase Selection: Silica gel is the most common stationary phase for TLC due to its polarity, which allows for strong interactions with polar compounds.[8][10][11] The hydroxyl groups on the silica surface form hydrogen bonds with the carboxylic acid moiety of the product and any polar starting materials or byproducts, leading to differential retention.[5]
-
Mobile Phase (Eluent) Selection: The choice of eluent is crucial for achieving good separation.[12] A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[12][13] The ratio is adjusted to achieve optimal separation, with the goal of having the product's Retention Factor (Rf) value between 0.2 and 0.8 for clear visualization.[12] A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which prevents streaking and results in sharper spots.[4]
-
Visualization: Since many organic molecules are colorless, a method for visualization is necessary. The inclusion of a fluorescent indicator (F254) in the silica gel allows for the visualization of UV-active compounds, like our aromatic product, under a UV lamp at 254 nm.[3]
Step-by-Step TLC Protocol
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.[3] Cut the plates to a suitable size (e.g., 5 x 10 cm). Gently draw a baseline with a pencil approximately 1 cm from the bottom edge.[5]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Prepare separate dilute solutions of the starting materials for co-spotting as references.
-
Spotting: Using a capillary tube, carefully spot the prepared samples onto the baseline. Ensure the spots are small and do not overload the plate to prevent streaking.[5] It is good practice to spot the starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself side-by-side for easy comparison.
-
Developing Chamber Preparation: Line a developing chamber with filter paper to ensure the atmosphere is saturated with the mobile phase vapor, which aids in consistent development. Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm.[3]
-
Plate Development: Place the spotted TLC plate into the chamber and seal it. Allow the mobile phase to ascend the plate via capillary action until the solvent front is about 1 cm from the top edge.[3][5]
-
Visualization and Interpretation: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm.[3] The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) for documentation.[5]
Recommended TLC Mobile Phase Systems
| System ID | Composition (v/v/v) | Component A | Component B | Component C | Typical Application |
| TLC-1 | 70:30:1 | Hexane | Ethyl Acetate | Acetic Acid | Initial screening for moderate polarity compounds. |
| TLC-2 | 50:50:1 | Petroleum Ether | Ethyl Acetate | Acetic Acid | Increased polarity for better separation of polar products. |
| TLC-3 | 95:5:0.5 | Dichloromethane | Methanol | Acetic Acid | For more polar starting materials and products.[13] |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For precise, quantitative analysis and purity assessment of this compound, a validated HPLC method is essential.[14] Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar to non-polar compounds.[7]
The "Why": Rationale in HPLC Method Development
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is a workhorse in RP-HPLC.[7][15] The non-polar C18 chains provide a hydrophobic stationary phase that retains analytes based on their hydrophobicity.[7]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water is used as the mobile phase.[16] Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe.[16]
-
Mobile Phase Modifier: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical for the analysis of carboxylic acids.[7][17] The acid suppresses the ionization of the carboxyl group, leading to a single, un-ionized species that interacts more consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks.[7]
-
Detection: A UV detector is commonly used for aromatic compounds. The wavelength of maximum absorbance (λmax) for this compound should be determined experimentally but is typically in the range of 230-280 nm.
Step-by-Step HPLC Protocol
-
System Preparation: Ensure the HPLC system is properly purged and equilibrated with the initial mobile phase conditions.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute an accurately weighed amount of the crude reaction product in the same solvent as the standards to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Chromatographic Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the product in the sample from the calibration curve. Calculate the purity of the product by dividing the peak area of the product by the total area of all peaks in the chromatogram (Area % method).
Recommended HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules.[7] |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier to ensure good peak shape for the carboxylic acid.[17] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 30% B to 95% B over 15 min | Ensures elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[19] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and by peak purity analysis using a diode array detector.[19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19] A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results to the true value.[19] It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][19]
Visualizing the Workflows
TLC Workflow
Caption: A streamlined workflow for TLC reaction monitoring.
HPLC Workflow
Caption: Workflow for quantitative HPLC analysis and purity determination.
Conclusion
The TLC and HPLC methods outlined in this application note provide a robust framework for monitoring the synthesis of this compound. The TLC protocol offers a rapid and efficient means of tracking reaction progress, while the HPLC method provides the high resolution and sensitivity required for accurate quantitative analysis and final product purity assessment. Adherence to these protocols and the principles of method validation will ensure the generation of reliable and reproducible data, which is fundamental to successful drug development and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 18. scribd.com [scribd.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(3-fluorophenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are utilizing this important biaryl scaffold in their work. The synthesis, while often straightforward, can be prone to specific side reactions that result in challenging byproduct profiles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and understand the formation of common impurities.
Section 1: Troubleshooting Common Byproducts in Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prevalent method for synthesizing this compound, typically by reacting 1-bromo-3-fluorobenzene with 4-carboxyphenylboronic acid.[1] While powerful, this reaction is sensitive to various parameters that can lead to significant byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows a significant peak corresponding to a symmetrical biphenyl (3,3'-difluorobiphenyl) and/or biphenyl-4,4'-dicarboxylic acid. What is happening and how can I minimize this?
A1: You are observing byproducts from homocoupling , a very common side reaction in Suzuki couplings where identical molecules of the starting material couple with each other.[2][3] This can happen with either the aryl halide or the boronic acid.
-
Causality:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate a Pd(0)/Pd(II) catalytic cycle that couples two molecules of the boronic acid.[3][4] Rigorous exclusion of oxygen is critical to suppress this pathway.[4]
-
Aryl Halide Homocoupling: This can occur through various mechanisms, sometimes involving Ni(I) species if nickel catalysts are used, or via reductive coupling pathways with palladium.[5]
-
-
Troubleshooting & Mitigation:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is the most critical step. Methods include multiple vacuum/inert gas cycles (e.g., Nitrogen or Argon) or sparging the solvent with an inert gas for 20-30 minutes.[4]
-
Catalyst & Ligand Choice: Ensure you are using a high-quality palladium source. Sometimes, the choice of phosphine ligand can influence the rates of productive coupling versus side reactions.[6]
-
Order of Addition: Add the palladium catalyst last, after the aryl halide, boronic acid, and base are already mixed in the degassed solvent. This minimizes the time the catalyst spends in the absence of the aryl halide, which is necessary for the primary catalytic cycle to begin.
-
Q2: I am seeing a significant amount of fluorobenzene and benzoic acid in my final product. What are these byproducts and why are they forming?
A2: These are products of dehalogenation (of the aryl halide) and protodeboronation (of the boronic acid), respectively.[7][8]
-
Causality:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] It is a well-known decomposition pathway for boronic acids and can be catalyzed by the base, trace acid, or even the palladium-phosphine complex itself.[6][7][9] The presence of water in the reaction mixture serves as the proton source.[10]
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen after the initial oxidative addition step, where a hydride source (sometimes from the solvent or base) leads to reductive elimination of the arene instead of the desired cross-coupling product.[8]
-
-
Troubleshooting & Mitigation:
| Parameter | Impact on Protodeboronation/Dehalogenation | Recommended Action |
| Base | Strong bases and high concentrations can accelerate protodeboronation.[6][10] | Use a weaker base if possible (e.g., K₂CO₃, K₃PO₄) and avoid a large excess.[10] |
| Temperature | Higher temperatures can increase the rate of both desired and undesired reactions.[10] | Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-90 °C). |
| Water Content | Water is the proton source for protodeboronation.[10] | While some water is often necessary for Suzuki coupling, excessive amounts should be avoided. Use anhydrous solvents if the problem is severe. |
| Catalyst System | Bulky phosphine ligands can sometimes promote protodeboronation.[6] | Consider screening different ligands. Also, ensure rapid catalytic turnover to outcompete the decomposition pathways.[7] |
| Boronic Acid Stability | Boronic acids have varying stability.[11] | Use fresh, high-purity boronic acid. If instability is a major issue, consider using a more stable derivative like a MIDA boronate ester or an organotrifluoroborate.[7][12][13] |
Q3: My reaction has stalled, with large amounts of starting materials remaining even after extended reaction times. What's the issue?
A3: Reaction stalling is typically due to catalyst deactivation or issues with the reagents.
-
Causality & Troubleshooting:
-
Catalyst Deactivation (Palladium Black): The active Pd(0) catalyst can aggregate and precipitate out of solution as inactive "palladium black."[2] This is often visible as a black solid coating the flask. This can be caused by excessively high temperatures or impurities.
-
Solution: Lower the reaction temperature. Ensure high-purity reagents and solvents. The use of appropriate phosphine ligands helps stabilize the palladium in its soluble, active form.
-
-
Poor Reagent Quality:
-
Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less reactive. Ensure your boronic acid is of high quality.
-
Base: The base is crucial for activating the boronic acid for transmetalation.[14][15] Ensure the base is anhydrous (if specified) and of sufficient strength and quantity.
-
-
Inhibiting Functional Groups: While Suzuki coupling is tolerant of many functional groups, some can interfere.[16] The carboxylic acid group on 4-carboxyphenylboronic acid can sometimes complicate the reaction, though it is generally compatible.
-
Visualization of Suzuki-Miyaura Side Reactions
The following diagram illustrates the main catalytic cycle for the desired product and the key off-cycle pathways that lead to common byproducts.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Fluorinated Biphenyls
Welcome to the technical support center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into biphenyl scaffolds. Fluorinated biphenyls are of significant interest in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of fluorinated biphenyls, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction between a fluoroaryl halide and a boronic acid is giving me very low or no yield. What are the primary factors to investigate?
A1: Low or no yield in these reactions is a common issue that can often be resolved by systematically evaluating several key parameters.[3]
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and ligand is critical. For electron-deficient fluoroaryl halides, a more electron-rich and bulky phosphine ligand is often necessary to facilitate the oxidative addition step, which can be the rate-limiting step.
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are known to be highly effective for challenging cross-couplings.[4][5] For instance, the use of a Pd/SPhos catalytic system has shown success in the C-H arylation of fluoroarenes.[5]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base is highly substrate-dependent.
-
Inorganic Bases: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. However, their poor solubility in organic solvents can be a problem.[6] Using an aqueous solution of the base to create a biphasic system can sometimes be beneficial.[7]
-
Fluoride as a Base: Cesium fluoride (CsF) can be an effective base, particularly when working with boronic acids, due to the fluorophilicity of organoboranes.[8][9] However, fluoride ions can also have an inhibitory effect in some cases.[8]
-
-
Solvent: The solvent must be able to dissolve the reactants to a reasonable extent. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.
-
Reaction Temperature: The optimal temperature can vary significantly. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side product formation. A screening of temperatures (e.g., 80°C, 100°C, 120°C) is often necessary.
Q2: I'm observing significant hydrodehalogenation of my fluoroaryl halide starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common and frustrating side reaction.
-
Cause: This side reaction can be promoted by the presence of water, which can act as a hydrogen source.[11] The choice of phosphine ligand can also influence the extent of hydrodehalogenation.[11]
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base (e.g., K₃PO₄) in an oven before use.
-
Ligand Modification: The electronic and steric properties of the phosphine ligand can be tuned to favor the desired cross-coupling pathway over hydrodehalogenation. Experimenting with different ligands is recommended.
-
Base Selection: The choice of base can also impact this side reaction. A weaker base may sometimes reduce the rate of hydrodehalogenation.
-
Q3: My fluorinated boronic acid seems to be decomposing under the reaction conditions. What is happening and how can I prevent it?
A3: Fluorinated boronic acids, especially those with multiple fluorine substituents, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen) under basic conditions.[12]
-
Mechanism: The electron-withdrawing nature of the fluorine atoms makes the C-B bond more susceptible to cleavage.
-
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol (Bpin) esters of boronic acids are generally more stable than the corresponding boronic acids and can be a good alternative.
-
Potassium Aryltrifluoroborates (ArBF₃K): These reagents are often more stable to protodeboronation than boronic acids and can be highly effective in Suzuki-Miyaura couplings.[13][14][15]
-
Milder Base: Using a weaker base, such as K₂CO₃ or even CsF, can sometimes slow down the rate of protodeboronation.[10]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to harsh conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: Does the position of the fluorine atom on the aromatic ring affect the reactivity in a Suzuki-Miyaura coupling?
A4: The position of the fluorine substituent can have an electronic effect on the reactivity of the aryl halide, but steric effects are often less significant.[1] Generally, electron-withdrawing groups like fluorine can make the aryl halide more susceptible to oxidative addition to the palladium catalyst. However, the overall success of the reaction depends on a balance of factors in the entire catalytic cycle.
Q5: Are there alternatives to palladium catalysis for the synthesis of fluorinated biphenyls?
A5: Yes, while palladium catalysis is the most common approach, other transition metals can also be used. Nickel-catalyzed Suzuki-Miyaura reactions have been developed for the cross-coupling of aryl fluorides, which are typically challenging substrates for palladium.[16] These reactions may require specific conditions, such as the use of co-catalysts like ZrF₄ or TiF₄.[16]
Q6: What is "late-stage fluorination" and why is it important for drug development?
A6: Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at one of the final steps of the synthesis.[2][17] This is highly desirable in drug development because it allows for the rapid generation of fluorinated analogues of a lead compound without having to redesign the entire synthetic route.[18] This can significantly accelerate the drug discovery process.
Q7: I am trying to synthesize a fluorinated biphenyl carboxylic acid. Are there any special considerations?
A7: The synthesis of fluorinated biphenyl carboxylic acids is a common objective.[19][20][21][22][23] The carboxylic acid group is generally well-tolerated in Suzuki-Miyaura couplings. However, it is important to ensure that the base used in the reaction does not cause unwanted side reactions with the carboxylic acid. Using a milder base like K₂CO₃ or Na₂CO₃ can be a good starting point. Protecting the carboxylic acid as an ester is also a viable strategy if incompatibilities arise.
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Fluoroarenes
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Precatalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[24] |
| Ligand | Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos)[4] | These ligands are electron-rich and bulky, which promotes the challenging oxidative addition step with fluoroarenes.[7] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | The choice is substrate-dependent. K₃PO₄ is a strong base, while K₂CO₃ is milder. Cs₂CO₃ is often very effective but more expensive. |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with water as a co-solvent) | Ensure the solvent is anhydrous and degassed. A biphasic system can improve the solubility of inorganic bases.[7] |
| Temperature | 80 - 120 °C | An initial temperature of 100 °C is a good starting point. Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts are sensitive to oxygen, especially at elevated temperatures.[3] |
Experimental Protocol: General Procedure for a Small-Scale Suzuki-Miyaura Coupling
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the fluoroaryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, 1.1-1.2 times the palladium amount).
-
Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting a Failed Suzuki-Miyaura Reaction
Caption: A decision tree for troubleshooting common Suzuki-Miyaura reaction issues.
Diagram 2: Key Parameters Influencing Fluorinated Biphenyl Synthesis
Caption: Interplay of key parameters affecting the outcome of the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. cris.iucc.ac.il [cris.iucc.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Late-stage fluorination: fancy novelty or useful tool? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Late-Stage Fluorination [kofo.mpg.de]
- 19. 2'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 20. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. chemimpex.com [chemimpex.com]
- 23. aobchem.com [aobchem.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Purification of 4-(3-fluorophenyl)benzoic Acid
Welcome to the technical support guide for the purification of crude 4-(3-fluorophenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. We will explore common issues through a troubleshooting guide and address broader questions in an FAQ format, focusing on the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Recrystallization Issues
Recrystallization is a powerful technique for purifying solid organic compounds. It leverages differences in solubility at varying temperatures.[1] An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities either remain insoluble in the hot solvent or stay dissolved in the cold solvent.[2]
However, the process is not always straightforward. Below are solutions to common problems encountered during the recrystallization of this compound.
Q1: My crude this compound will not fully dissolve in the hot solvent, even after adding a large volume.
-
Potential Cause 1: Inappropriate Solvent Choice. The solvent may not have sufficient solvating power for this compound, even at its boiling point. Aromatic carboxylic acids often require moderately polar solvents.
-
Solution 1:
-
Verify Solvent Selection: Consult a solubility table or perform small-scale solubility tests with various solvents.[2] Common solvents for benzoic acid and its derivatives include water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or acetone/hexane.[3][4]
-
Switch to a Mixed Solvent System: If a single solvent is ineffective, use a solvent pair. Dissolve the crude acid in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at boiling. Then, add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[5]
-
-
Potential Cause 2: Insoluble Impurities. The crude product may contain insoluble inorganic salts from the synthesis workup or polymeric byproducts.
-
Solution 2:
-
Perform Hot Gravity Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent to ensure all your desired product is dissolved. While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the solid impurities.[6][7] This prevents your product from prematurely crystallizing in the funnel.
-
Q2: The compound "oiled out" upon cooling instead of forming crystals. What should I do?
-
Potential Cause 1: High Impurity Concentration. A significant amount of impurity can depress the melting point of the mixture, leading to the formation of a liquid (oil) phase instead of a solid crystalline lattice.
-
Solution 1:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to prevent the solution from becoming supersaturated too quickly upon cooling.[8]
-
Cool Slowly: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or by placing it in a warm water bath that is allowed to cool. Rapid cooling encourages oiling out; slow cooling favors crystal formation.[5][6]
-
-
Potential Cause 2: Solution Cooled Below the Melting Point of the Solute. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution becomes highly supersaturated.
-
Solution 2:
-
Induce Crystallization at a Higher Temperature: After redissolving the oil by heating, try scratching the inside of the flask with a glass rod just below the solvent surface as it cools. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooling solution to initiate crystallization.[5]
-
Q3: The solution is clear and no crystals have formed, even after cooling in an ice bath.
-
Potential Cause: Too Much Solvent Was Used. This is the most common reason for crystallization failure. The solution is not saturated enough for crystals to form, meaning your product remains dissolved in the "mother liquor."[5][8]
-
Solution:
-
Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent. Be careful not to boil it to dryness. Reduce the volume by 20-30% and then allow it to cool again.
-
Induce Crystallization: If crystals still do not appear, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[2]
-
If All Else Fails, Recover the Crude Product: The solvent can be completely removed using a rotary evaporator to recover the solid, and the recrystallization can be attempted again with less solvent or a different solvent system.[5]
-
Q4: My recovery yield is very low (<50%). How can I improve it?
-
Potential Cause 1: Using Excessive Solvent. As described above, too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8]
-
Solution 1: Use the minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Potential Cause 2: Premature Crystallization During Hot Filtration. If you performed a hot filtration step, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution 2: Ensure the funnel and receiving flask are pre-heated before filtration. You can do this by placing them in an oven or by allowing the vapor from a separate flask of boiling solvent to heat them.[7] After filtration, rinse the filter paper with a small amount of fresh, hot solvent to recover any product that crystallized prematurely.
-
Potential Cause 3: Incomplete Crystallization. Cooling for too short a time or not using an ice bath can leave a substantial amount of product in the solution.
-
Solution 3: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[9]
Frequently Asked Questions (FAQs)
FAQ 1: My product is still impure after recrystallization. When should I use Acid-Base Extraction?
Acid-base extraction is an exceptionally effective technique for purifying carboxylic acids, especially when the primary impurities are neutral or basic organic compounds.[10][11] This is often the case if the this compound was synthesized via a Suzuki coupling, where unreacted aryl halides or other neutral byproducts may be present.[12]
Principle of Operation: The technique exploits the acidic nature of the carboxylic acid group. By reacting it with a weak base (like sodium bicarbonate), the acid is converted into its water-soluble carboxylate salt.[13] Neutral impurities remain in the organic solvent layer and can be physically separated. The pure acid is then regenerated by adding a strong acid.[14][15]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake vigorously, remembering to vent frequently to release the CO₂ gas produced.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom aqueous layer will contain the sodium 4-(3-fluorophenyl)benzoate salt.[11]
-
Isolate Layers: Drain the bottom aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction to ensure all the acidic product has been removed. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2-3). The pure this compound will precipitate out as a white solid.[10]
-
Collection: Collect the purified solid by vacuum filtration, wash the crystals with a small amount of cold deionized water, and allow them to dry thoroughly.
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
FAQ 2: Recrystallization and extraction failed to purify my compound. Is Column Chromatography a viable option?
Yes, column chromatography is a highly effective, albeit more resource-intensive, method for purifying compounds that are difficult to separate by other means.[16][17] It separates molecules based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[18]
-
When to Use It: Chromatography is ideal when you have multiple impurities with polarities similar to your product, making recrystallization and extraction ineffective.
-
Stationary Phase: For an acidic compound like this compound, standard silica gel (SiO₂) is the most common choice.[18]
-
Mobile Phase (Eluent): The choice of eluent is critical. You must find a solvent system where your compound and its impurities have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate. A common eluent system for aromatic acids is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate).
-
Expert Tip for Acidic Compounds: Carboxylic acids can sometimes "tail" or streak on a silica gel column, leading to poor separation. This is due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system. This keeps the column environment acidic, ensuring your compound remains protonated and elutes as a sharper band.
FAQ 3: How do I confirm the purity of my final product?
No purification is complete without assessing the final purity. A combination of methods provides the most confidence.
| Method | Principle | Indication of Purity |
| Melting Point Analysis | Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[7] | A narrow melting point range (e.g., 1-2 °C) that matches the literature value. |
| Thin Layer Chromatography (TLC) | Separation based on polarity. A pure compound should ideally appear as a single spot on the TLC plate.[16] | A single, well-defined spot with no tailing. Co-spotting with the crude material should show the disappearance of impurity spots. |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive technique that separates components of a mixture. The output chromatogram shows peaks corresponding to each component. | A single major peak in the chromatogram. Purity can be quantified by peak area integration (e.g., >99%).[19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. Impurities will show up as extra, unassignable peaks in the spectrum.[21] | A clean spectrum where all peaks can be assigned to the protons and carbons of this compound, with no extraneous signals. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [wiredchemist.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eu-fr.ohaus.com [eu-fr.ohaus.com]
- 10. vernier.com [vernier.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. 3-(4-FLUOROPHENYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. columbia.edu [columbia.edu]
- 17. jackwestin.com [jackwestin.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. helixchrom.com [helixchrom.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Overcoming challenges in the scale-up of 4-(3-fluorophenyl)benzoic acid synthesis
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)benzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important biaryl compound. The synthesis, while often appearing straightforward in literature, presents unique challenges during scale-up that require a nuanced understanding of the reaction mechanism and process parameters. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful, scalable, and reproducible synthesis.
The Suzuki-Miyaura cross-coupling reaction is the most common and efficient method for synthesizing this compound.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[2] While lauded for its versatility and functional group tolerance, its successful scale-up is not merely a matter of increasing reactant quantities.[3][4] Issues such as reaction kinetics, heat transfer, and impurity profiles can change dramatically at a larger scale.[5][6]
This guide is structured to address specific problems you may encounter, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your process development.
Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses common issues encountered during the synthesis and scale-up of this compound via Suzuki-Miyaura coupling.
Issue 1: Low or Inconsistent Yield
A drop in yield is one of the most frequent challenges when moving from a small-scale reaction to a larger batch.
Question: My Suzuki coupling reaction yield for this compound dropped from 90% at the 1g scale to 60% at the 100g scale. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a decrease in yield upon scale-up. A systematic investigation is crucial.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reactant mixing.[5] This can lead to side reactions or decomposition of the catalyst and starting materials. The surface-area-to-volume ratio decreases significantly in larger vessels, making heat dissipation less efficient.[4]
-
Recommendation:
-
Stirring: Ensure your reactor's stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. For larger scales, overhead mechanical stirrers are necessary.
-
Controlled Addition: For exothermic reactions, consider the controlled addition of one of the reactants (e.g., the aryl halide solution) to manage the reaction temperature.[5] Reaction calorimetry can be used to understand the heat flow of the reaction and ensure safe scale-up.[7][8]
-
-
-
Catalyst Activity and Deactivation: The palladium catalyst is the heart of the Suzuki reaction. Its efficiency can be compromised on a larger scale.
-
Recommendation:
-
Catalyst Loading: While it may be tempting to decrease the catalyst loading for cost reasons on a larger scale, this can sometimes lead to incomplete conversion. It's essential to optimize the catalyst loading at the intended scale.
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can enhance catalyst stability and activity.[1] For less reactive aryl chlorides, more specialized and often more expensive ligands may be necessary.[9]
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen.[10] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Degassing the solvents is also a critical step.
-
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, becoming more pronounced at scale.
-
Protodeboronation: This is the reaction of the boronic acid with a proton source, leading to the formation of fluorobenzene instead of the desired product. It can be exacerbated by high temperatures and certain bases.[11]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often a sign of inefficient transmetalation or reductive elimination steps in the catalytic cycle.[11]
-
Recommendation:
-
Base Selection: The choice and amount of base are crucial. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[2][12] The base's strength and solubility can influence the reaction rate and side product formation.
-
Stoichiometry: A slight excess of the boronic acid is often used to drive the reaction to completion, but a large excess can lead to purification challenges.
-
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the synthesis of this compound?
A1: There is no single "best" catalyst system, as the optimal choice depends on the specific reaction conditions and the scale of the synthesis. However, a common and effective starting point is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor with a phosphine ligand.[1][13] For scale-up, palladacycle catalysts are often preferred due to their higher stability and efficiency at lower loadings.[1]
| Catalyst System | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Commercially available, well-understood. | Can be less active for challenging substrates. |
| Pd(OAc)₂ / Buchwald Ligands | High turnover numbers, effective for aryl chlorides. | Higher cost of ligands. |
| Palladacycles | Air and moisture stable, low catalyst loadings.[1] | May require higher temperatures. |
Q2: How do I choose the right solvent for the scale-up of my Suzuki reaction?
A2: Solvent selection is critical for reaction success and for practical considerations at scale.[12] A biphasic solvent system, such as toluene/water or dioxane/water, is often used.[2] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the starting materials and product.
-
Safety: Solvents like dioxane and DMF are effective but have safety and environmental concerns, especially at a large scale.[14] Greener solvent alternatives should be considered where possible.
-
Work-up: The choice of solvent will impact the ease of product isolation. A solvent that allows for straightforward separation of the organic and aqueous layers is desirable.
-
Temperature: The boiling point of the solvent will dictate the maximum reaction temperature.
Q3: My final product, this compound, is difficult to purify. What are the common impurities and how can I remove them?
A3: Purification can be a significant bottleneck in the overall process. Common impurities include:
-
Starting materials: Unreacted 4-bromobenzoic acid or 3-fluorophenylboronic acid.
-
Homocoupled products: Biphenyl-4,4'-dicarboxylic acid or 3,3'-difluorobiphenyl.
-
Protodeboronated side product: 3-fluorobenzene.
-
Residual Palladium: The final product must have very low levels of residual palladium for pharmaceutical applications.
Purification Strategies:
-
Acid-Base Extraction: this compound is acidic and can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic phase. The product can then be precipitated by acidifying the aqueous layer.
-
Recrystallization: This is a powerful technique for removing closely related impurities. A solvent screen should be performed to identify a suitable recrystallization solvent or solvent mixture.
-
Activated Carbon Treatment: This can be effective for removing residual palladium and colored impurities.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography may be necessary, although this is less ideal for very large quantities.[15]
Q4: How can I monitor the progress of my Suzuki coupling reaction in real-time?
A4: Real-time reaction monitoring is crucial for process understanding and optimization, helping to determine the optimal reaction time and identify any issues as they arise.[16]
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[17]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the concentration of reactants, products, and byproducts.[18][19]
-
NMR Spectroscopy: In-situ or benchtop NMR can be used to monitor the reaction directly, providing detailed structural information.[20] The fluorine atom in this compound provides a useful handle for ¹⁹F NMR monitoring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization will be required for your specific equipment and scale.
Caption: A step-by-step workflow for the Suzuki-Miyaura synthesis of this compound.
Safety Considerations for Scale-Up
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic, and the risk of a thermal runaway increases with scale.[7][8] Proper cooling and controlled addition of reagents are essential.
-
Flammable Solvents: Many organic solvents used are flammable. Ensure the reactor is properly grounded and that there are no ignition sources nearby.
-
Reagent Handling: Some reagents, such as phosphine ligands and palladium catalysts, can be toxic or pyrophoric. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is run in a sealed vessel, there is a risk of pressure build-up. Ensure the reactor is equipped with a pressure relief device.[6]
By understanding the underlying principles of the Suzuki-Miyaura reaction and anticipating the challenges of scale-up, you can develop a robust and efficient process for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
- 4. catsci.com [catsci.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. vapourtec.com [vapourtec.com]
- 19. benchchem.com [benchchem.com]
- 20. azom.com [azom.com]
Side reactions to consider when working with fluorinated arylboronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated arylboronic acids. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered when using these powerful reagents in synthetic chemistry. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your reactions for higher yields and purity.
Section 1: Protodeboronation - The Unwanted Proton Swap
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of a defluorinated arene byproduct and reducing the yield of your desired cross-coupled product.[1] This issue is particularly prevalent with electron-deficient arylboronic acids, a category where fluorinated variants prominently feature.[2]
Frequently Asked Questions (FAQs) about Protodeboronation
Q1: Why are my fluorinated arylboronic acids so susceptible to protodeboronation?
A1: The fluorine atoms on the aryl ring are strongly electron-withdrawing. This electronic effect increases the acidity of the boronic acid and polarizes the carbon-boron bond, making the ipso-carbon more susceptible to protonolysis.[3] The presence of ortho-fluorine substituents can further accelerate this process.[4][5] Studies have shown that protodeboronation often proceeds through the arylboronate anion ([ArB(OH)3]⁻), which is more readily formed under basic conditions typically used in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][6]
Q2: I'm seeing significant amounts of the corresponding fluoroarene byproduct in my Suzuki-Miyaura reaction. What are the likely causes?
A2: This is a classic sign of protodeboronation. The primary culprits are often a combination of factors:
-
Reaction Conditions: High temperatures, prolonged reaction times, and strongly basic aqueous conditions can all promote protodeboronation.[6][7][8]
-
Substrate Reactivity: Arylboronic acids with multiple fluorine substituents, especially in the ortho positions, are inherently less stable.[4][9]
-
Solvent and Ligand Choice: Certain donor ligands and solvents can accentuate copper-mediated protodeboronation.[7][8]
Q3: How can I minimize protodeboronation in my experiments?
A3: A multi-faceted approach is often the most effective:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect the C-B bond from premature cleavage.[1][6][10] These esters provide a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][10]
-
Anhydrous Conditions: Where possible, employing anhydrous reaction conditions can suppress protodeboronation pathways that involve water.
-
Careful Selection of Base: The choice and concentration of the base are critical. Weaker bases or fluoride sources like CsF can be effective.[11]
-
Reaction Optimization: Lowering the reaction temperature and minimizing the reaction time can significantly reduce the extent of protodeboronation.
Troubleshooting Guide: Protodeboronation
| Symptom | Potential Cause | Suggested Solution |
| High levels of fluoroarene byproduct | Excess water and strong base promoting protonolysis | Use a boronic ester (e.g., pinacol or MIDA) to protect the boronic acid.[1][6][10] Consider using anhydrous solvents and a milder base (e.g., K3PO4, CsF).[11] |
| Reaction stalls or gives low yield | Decomposition of the boronic acid is faster than cross-coupling | Lower the reaction temperature. Optimize the catalyst and ligand system for faster catalytic turnover. |
| Inconsistent results between batches | Degradation of the boronic acid during storage | Store fluorinated arylboronic acids under inert gas (N2 or Ar) in a desiccator. Consider converting to a more stable MIDA boronate for long-term storage.[10] |
Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol utilizes a boronic ester and carefully selected conditions to minimize protodeboronation.
-
Reagent Preparation:
-
In a glovebox or under an inert atmosphere, add the fluorinated arylboronic acid (1.2 eq.), pinacol (1.2 eq.), and a small amount of a dehydrating agent (e.g., MgSO4) to a dry flask with anhydrous toluene.
-
Stir the mixture at room temperature for 1-2 hours to form the pinacol boronate ester in situ.
-
-
Reaction Setup:
-
To a separate oven-dried flask, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable ligand if required.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the freshly prepared solution of the fluorinated aryl pinacol boronate ester via cannula.
-
Add anhydrous solvent (e.g., dioxane, toluene).
-
-
Reaction Execution:
-
Add the base (e.g., K3PO4, 2.0-3.0 eq.) as a solid.
-
Heat the reaction to the optimized temperature (typically 80-100 °C) and monitor by TLC or GC/LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for mitigating protodeboronation using a slow-release strategy.
Section 2: Boroxine Formation - The Trimerization Issue
Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[3][12][13] While this is a general phenomenon for boronic acids, the equilibrium between the monomeric acid and the trimeric boroxine can impact reactivity and stoichiometry in your reactions.[3]
Frequently Asked Questions (FAQs) about Boroxine Formation
Q1: What is a boroxine and why does it form?
A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the intermolecular condensation of three boronic acid molecules with the elimination of three molecules of water.[12][13] This is an equilibrium process, and the position of the equilibrium depends on factors like solvent, temperature, and the electronic nature of the aryl substituent.[3][12]
Q2: I bought a new bottle of a fluorinated arylboronic acid, and my reaction yields are lower than expected. Could boroxine be the cause?
A2: It's a strong possibility. Commercial boronic acids are often a mixture of the free acid and the corresponding boroxine.[3] Since the boroxine has a higher molecular weight per boron atom, using the material "as is" can lead to an under-stoichiometry of the active boronic acid in your reaction.
Q3: How does the presence of boroxine affect my cross-coupling reaction?
A3: The primary issue is stoichiometry. If a significant portion of your starting material exists as the boroxine, you are effectively adding less of the active coupling partner than calculated. While boroxines can participate in some cross-coupling reactions, their reactivity can differ from the corresponding boronic acid. For consistent results, it's best to either account for the boroxine content or convert it back to the boronic acid.
Troubleshooting Guide: Boroxine Formation
| Symptom | Potential Cause | Suggested Solution |
| Low or inconsistent yields | Inaccurate stoichiometry due to boroxine content | Before use, dissolve the boronic acid in a suitable solvent (e.g., diethyl ether) and wash with a small amount of water to hydrolyze the boroxine back to the boronic acid. Dry the organic layer and remove the solvent. |
| Difficulty dissolving the boronic acid | Boroxines can have different solubility profiles than the corresponding acids | See the solution above. The hydrolysis procedure will generate the monomeric boronic acid, which may have better solubility in your reaction solvent. |
Experimental Protocol: Boroxine Hydrolysis
-
Dissolution: Weigh the fluorinated arylboronic acid and dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Hydrolysis: Transfer the solution to a separatory funnel and add a small amount of deionized water. Shake the funnel gently for a few minutes. The water will hydrolyze the boroxine back to the monomeric boronic acid.
-
Separation and Drying: Separate the organic layer. Wash it with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the pure, monomeric fluorinated arylboronic acid. Use the freshly prepared acid immediately for the best results.
Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.
Section 3: Oxidative Decomposition and Other Side Reactions
Beyond protodeboronation and boroxine formation, fluorinated arylboronic acids can be susceptible to oxidative decomposition and participate in other undesired side reactions like homocoupling.
Frequently Asked Questions (FAQs) about Other Side Reactions
Q1: I've noticed the formation of biaryl homocoupling products in my reaction. What causes this?
A1: Homocoupling of boronic acids can occur through an oxidative pathway, which may be promoted by the palladium catalyst in the presence of an oxidant (like air). This results in the formation of a symmetrical biaryl derived from your fluorinated arylboronic acid. In some specific cases with hindered fluorinated arenes, homocoupling can occur through a rare protonolysis/second transmetalation event.[14]
Q2: What are the best practices for storing and handling fluorinated arylboronic acids to prevent decomposition?
A2: Due to their sensitivity to air and moisture, proper storage is crucial.
-
Inert Atmosphere: Store these reagents under an inert atmosphere (nitrogen or argon).
-
Low Temperature: Refrigeration is recommended for long-term storage.
-
Desiccation: Keep them in a desiccator to protect from moisture, which can facilitate both protodeboronation and boroxine formation.
-
Use Freshly: For best results, use freshly opened bottles or freshly prepared material.
Troubleshooting Guide: General Decomposition
| Symptom | Potential Cause | Suggested Solution |
| Formation of symmetrical biaryl byproduct | Oxidative homocoupling of the boronic acid | Degas the reaction mixture thoroughly before heating. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. |
| Darkening of the reaction mixture and formation of palladium black | Catalyst decomposition | Use a robust ligand that stabilizes the palladium catalyst. Ensure all reagents and solvents are pure and free of contaminants. |
| Formation of phenolic byproducts | Oxidation of the boronic acid | Rigorously exclude air from the reaction. Consider using potassium organotrifluoroborates, which are more stable to oxidation.[15] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the most powerful and versatile tools in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your catalytic system for maximum efficiency and yield.
The Suzuki-Miyaura reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its remarkable functional group tolerance and the relatively low toxicity of its boron-based reagents.[1][2] However, its success is critically dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. This guide will address common questions and challenges encountered in the lab, providing not just solutions, but the rationale behind them.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you might encounter during your Suzuki-Miyaura coupling experiments.
Issue 1: Low or No Product Yield with Starting Material Consumed
This is a frequent and often frustrating issue. If you observe the consumption of your starting materials without the formation of the desired product, it suggests that side reactions are dominating.
Q1: My reaction is consuming the starting materials, but I'm not getting my desired product. What are the likely side reactions?
A1: The two most common side reactions in this scenario are protodeboronation of the organoboron reagent and homocoupling of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[4] The presence of water and a strong base can accelerate this process.[3]
-
Homocoupling: This side reaction results in the formation of a biaryl product from two molecules of the boronic acid.[4] It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this pathway.[4]
Q2: How can I minimize protodeboronation and homocoupling?
A2: Here are several strategies to mitigate these unwanted side reactions:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[5] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] For sensitive substrates, employing strictly anhydrous conditions can be advantageous.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Rigorous Degassing: To prevent homocoupling, it is critical to thoroughly degas the reaction mixture to remove dissolved oxygen.[4] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of these side reactions.[3]
Issue 2: Low or No Product Yield with Starting Material Unconsumed
When your starting materials remain largely unreacted, it points to a problem with the catalytic cycle's initiation or progression.
Q1: My starting materials are not reacting. What are the first things I should check?
A1: The most common culprits for an inactive reaction are issues with the catalyst, reagents, or reaction setup.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially if they are electron-deficient.[3] Consider using a fresh batch or a more stable derivative.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3][6] Aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[3]
-
-
Catalyst and Ligand Integrity:
-
Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[3] Ensure your base is of high purity and finely powdered for better solubility and reactivity.
Q2: I've checked my reagents, and they seem fine. What's the next step in troubleshooting an inactive reaction?
A2: If reagent quality is not the issue, the problem likely lies within the catalytic cycle itself. The key steps to consider are oxidative addition and transmetalation.[2][7]
Issue 3: Difficulty with Sterically Hindered Substrates
Coupling sterically demanding substrates, such as those with ortho-substituents, presents a significant challenge.
Q1: I'm trying to couple a sterically hindered aryl halide and/or boronic acid, and the reaction is very slow or gives a low yield. How can I improve this?
A1: Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Overcoming this requires a carefully selected catalyst system.
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is crucial for promoting the coupling of sterically hindered substrates.[8][9] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.[8] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are particularly effective for these challenging transformations.[8][9][10]
-
Choice of Precatalyst: Using well-defined palladium precatalysts can lead to more consistent results than generating the active catalyst in situ.
-
Higher Temperatures: Increasing the reaction temperature can often provide the necessary energy to overcome the higher activation barriers associated with sterically demanding substrates.
Issue 4: Challenges with Heteroaryl Substrates
Heteroaryl halides and boronic acids are common in pharmaceutical chemistry but can introduce unique challenges in Suzuki-Miyaura couplings.[1]
Q1: My Suzuki reaction with a heteroaryl halide is not working well. What are the specific issues I should be aware of?
A1: Heteroaryl substrates can present several challenges:
-
Coordination to Palladium: The heteroatoms (e.g., nitrogen, sulfur) in the substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Electronic Effects: The electronic properties of the heteroaromatic ring can influence the reactivity of the C-X bond.
-
Site-Selectivity: In polyhalogenated heteroarenes, controlling the site of coupling can be difficult.[1] Selectivity is often governed by the intrinsic electrophilicity of the different carbon atoms, which can be influenced by the nature of the halide and other ring substituents.[1]
Q2: What are the best strategies for successful Suzuki couplings with heteroaryl substrates?
A2:
-
Ligand Selection: The choice of ligand is critical. Often, more electron-rich and sterically demanding ligands are required to achieve good results.[1]
-
Solvent and Base Optimization: A screen of different solvents and bases is often necessary to find the optimal conditions for a specific heteroaryl coupling.
-
Consider Ligand-Free Systems: In some cases, ligand-free palladium systems, such as those using Pd/C, have been shown to be effective for the coupling of heteroaryl halides.[11]
Catalyst and Reagent Selection Guides
Ligand Selection
The phosphine ligand is arguably the most critical component in defining the success of a Suzuki-Miyaura reaction. Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[8]
| Ligand Class | Specific Ligand | Key Characteristics | Typical Applications |
| Monodentate Triarylphosphines | PPh₃ | The "classical" ligand; moderate steric bulk and electron-donating ability. | Simple, unhindered aryl bromides and iodides. |
| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos | High steric bulk and strong electron-donating properties.[8] | Sterically hindered substrates, aryl chlorides, and challenging couplings.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often more stable than phosphines. | Aryl chlorides and sterically demanding couplings.[9] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand with a wide bite angle. | A good general ligand for a variety of substrates. |
Base Selection
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12][13][14]
| Base | Strength | Solubility | Common Applications |
| Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | Moderate | Variable | General purpose, widely used. Cs₂CO₃ is more soluble and often more effective.[13] |
| Phosphates (K₃PO₄) | Strong | Good in aqueous mixtures | Often provides higher yields, especially for challenging substrates.[13] |
| Hydroxides (NaOH, KOH) | Strong | High in water | Can be effective but may promote side reactions with sensitive substrates. |
| Fluorides (KF, CsF) | Moderate | Good | Useful for substrates with base-labile functional groups. |
Solvent Selection
The solvent must solubilize the reactants and catalyst, and it can also influence the reaction rate and selectivity.[15]
| Solvent | Polarity | Common Use | Notes |
| Toluene | Nonpolar | General purpose | Often used with a co-solvent like water or ethanol. |
| Dioxane | Polar aprotic | General purpose | Frequently used in a mixture with water. |
| Tetrahydrofuran (THF) | Polar aprotic | General purpose | Another common choice, often with water. |
| Dimethylformamide (DMF) | Polar aprotic | Can improve solubility | May lead to side reactions at high temperatures. |
| Water | Polar protic | "Green" solvent | Can be used as the sole solvent or as a co-solvent.[6][16] The presence of water can be crucial for dissolving the inorganic base and facilitating the catalytic cycle.[17] |
The Catalytic Cycle: A Deeper Look
Understanding the mechanism of the Suzuki-Miyaura reaction is key to effective troubleshooting. The generally accepted catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2][7]
-
Transmetalation: The organic group from the organoboron species (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate.[7][12]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1, 5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[8]
Protocol for Screening Phosphine Ligands
A systematic approach is essential for identifying the optimal ligand for a new transformation.
Procedure:
-
Set up a parallel array of reaction vials, each containing the aryl halide, arylboronic acid, base, and a magnetic stir bar.
-
Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃).
-
To each vial, add the appropriate phosphine ligand (typically in a 2:1 or 4:1 ligand-to-palladium ratio).
-
Add the palladium precatalyst stock solution to each vial.
-
Follow the general Suzuki protocol for solvent addition, heating, and workup.
-
Analyze the yield of each reaction to determine the most effective ligand.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
Welcome to the Technical Support Center for managing reaction exotherms. This resource is designed for researchers, scientists, and drug development professionals who are scaling up chemical syntheses. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying principles and field-proven insights to ensure the thermal safety and success of your large-scale operations. An uncontrolled exothermic reaction, or thermal runaway, is a significant hazard in the chemical industry, potentially leading to catastrophic equipment failure and release of hazardous materials.[1] This guide offers a structured approach to understanding, predicting, and controlling reaction exotherms through a series of frequently asked questions and in-depth troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Safety
This section addresses the foundational concepts of reaction exotherms and their management. A solid understanding of these principles is the first line of defense against a thermal incident.
Q1: What is a thermal runaway and why is it a major concern in large-scale synthesis?
A1: A thermal runaway is a situation where an exothermic reaction becomes uncontrollable. It occurs when the heat generated by the reaction surpasses the rate of heat removal from the reactor.[2] This excess heat raises the temperature of the reaction mixture, which in turn exponentially accelerates the reaction rate, creating a dangerous positive feedback loop.[3][4] The primary concern is the rapid, uncontrolled increase in temperature and pressure, which can exceed the design limits of the reactor, leading to violent boiling, vessel rupture, explosions, and the release of flammable or toxic substances.[5][6] Several industrial accidents, such as the T2 Laboratories incident, have been attributed to runaway reactions.
Q2: How does scaling up a reaction from the lab to a production vessel increase the risk of a thermal runaway?
A2: The risk of a thermal runaway escalates significantly during scale-up due to fundamental changes in heat transfer dynamics.[7] The heat generated by a reaction is proportional to the volume of the reactants (which increases by the cube of the vessel's radius), while the ability to remove that heat is dependent on the surface area of the reactor available for cooling (which only increases by the square of the radius).[8] This deteriorating surface-area-to-volume ratio at larger scales means that a reaction that was easily managed in the laboratory can become difficult or impossible to control in a large reactor if the cooling capacity is not adequately increased.[7]
Q3: What are the essential first steps to assess the thermal risk of a new chemical process before scale-up?
A3: A comprehensive thermal hazard assessment is non-negotiable before any scale-up. The key steps include:
-
Literature Review: Thoroughly research the known thermal hazards of all reactants, intermediates, products, and potential byproducts. Consult resources like Bretherick's Handbook of Reactive Chemical Hazards.[9]
-
Thermal Screening (DSC): Utilize Differential Scanning Calorimetry (DSC) to perform an initial screening of all components and the reaction mixture. DSC measures the heat flow associated with thermal transitions as a function of temperature.[7][10] This helps identify the onset temperature of any exothermic decomposition, providing a critical data point for defining a safe operating temperature window.[7][10]
-
Reaction Calorimetry (RC): Conduct the reaction in a reaction calorimeter (RC) under conditions that mimic the intended process.[11] This is crucial for measuring the total heat of reaction, the rate of heat evolution, and the potential adiabatic temperature rise in the event of a cooling failure.[11][12]
-
Adiabatic Calorimetry (ARC/VSP2): For reactions with significant thermal risk, use adiabatic calorimetry techniques like Accelerating Rate Calorimetry (ARC) or the Vent Sizing Package 2 (VSP2™) to characterize potential runaway reactions under worst-case (adiabatic) conditions.[8] This data is essential for designing emergency relief systems.[8][13]
Section 2: Troubleshooting Guides - Real-World Scenarios and Solutions
This section provides practical, step-by-step guidance for specific issues that may arise during your experiments. The focus here is on immediate, actionable responses grounded in sound chemical engineering principles.
Scenario 1: Unexpected Temperature Rise During Reagent Addition
Q: I've started the controlled addition of a reagent, and the reactor temperature is climbing faster than expected and approaching my upper safety limit. What should I do?
A: This is a critical situation that requires immediate and calm action. An unexpected temperature increase during reagent addition often indicates that the rate of heat generation is exceeding the heat removal capacity of your system.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of the limiting reagent. This is the most critical first step to prevent further accumulation of unreacted material and subsequent heat generation.[9]
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. If you have a secondary or emergency cooling system, activate it.
-
Ensure Agitation: Verify that the agitator is running at the correct speed. Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.[14] These hot spots can initiate a runaway.
-
Monitor Key Parameters: Closely watch the reactor temperature and pressure. Be prepared for a potential increase in pressure due to solvent boiling or gas evolution.
-
Prepare for Emergency Quench: If the temperature continues to rise despite stopping the feed and maximizing cooling, be prepared to initiate your pre-defined emergency quenching procedure. This could involve adding a pre-determined chemical inhibitor or dumping the reaction mass into a quench tank.[5][6]
Follow-up Investigation and Prevention:
-
Review Your Calorimetry Data: Re-examine your reaction calorimetry data. Did the observed heat flow in the lab match what you're seeing on scale? Was the rate of addition in the plant faster than what was modeled in the lab?
-
Check for Contaminants: Could a contaminant have been introduced that catalyzed the reaction? Review the quality of your raw materials.
-
Evaluate Mixing Efficiency: Is your agitator design and speed sufficient for the viscosity and scale of your reaction? Computational Fluid Dynamics (CFD) modeling can help assess mixing efficiency.
-
Recalculate Heat Transfer: Verify the heat transfer coefficient (U) of your reactor. Fouling on the reactor walls can significantly reduce heat transfer efficiency.
Table 1: Typical Overall Heat Transfer Coefficients (U) for Jacketed Reactors
| Reactor Type and Scale | Jacket Fluid | Typical Overall Heat Transfer Coefficient (U) in W/(m²·K) | Notes |
| 50 L Glass-Lined Steel | Water/Glycol | 150 - 350 | Highly dependent on process-side film resistance. |
| 500 L Glass-Lined Steel | Water/Glycol | 100 - 300 | Lower U value due to thicker vessel walls. |
| 500 L Stainless Steel | Steam | 500 - 1500 | Higher thermal conductivity of stainless steel. |
| 2000 L Stainless Steel | Cooling Water | 300 - 800 | Agitation speed and fluid viscosity are major factors. |
| Continuous Flow Reactor | Varies | 700 - 2200 | High surface-area-to-volume ratio leads to excellent heat transfer.[15] |
Note: These values are approximate and can vary significantly based on specific process conditions, including agitation, fluid properties (viscosity, thermal conductivity), and fouling.[16][17] It is crucial to determine the heat transfer coefficient for your specific system experimentally.
Scenario 2: Loss of Cooling to the Reactor
Q: We've had a sudden failure of the cooling system (e.g., chiller trip, loss of cooling water pressure). The reaction is mid-process. What is the immediate protocol?
A: A loss of cooling is one of the most common and dangerous process deviations that can lead to a thermal runaway. Your response must be swift and follow a pre-established emergency procedure.
Emergency Protocol:
-
Emergency Stop: If your system has an emergency stop, activate it. This should immediately halt all reagent feeds and potentially activate any automated safety measures.
-
Crash Cool: If available, activate an independent emergency cooling system. This could be a secondary cooling loop or a system designed to flood the reactor jacket with cold water.[5]
-
Reaction Inhibition: If the temperature continues to rise and approaches the Maximum Temperature of the Synthesis Reaction (MTSR) or the onset temperature of a decomposition reaction, inject a pre-determined reaction inhibitor or "killer."[5] The effectiveness and potential side reactions of the inhibitor should have been validated during process development.
-
Controlled Depressurization: If the pressure is rising and approaching the vessel's maximum allowable working pressure (MAWP), a controlled vent to a safe location (e.g., a scrubber or flare) may be necessary. This should only be done if the emergency relief system has not yet activated and there is a risk of catastrophic vessel failure.
-
Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate all personnel from the immediate area to a safe location.
Diagram 1: Decision Workflow for Cooling System Failure
Caption: Workflow for responding to a cooling system failure.
Section 3: Advanced Topics and Best Practices
This section delves into more complex aspects of thermal management, providing insights for optimizing safety and efficiency in your large-scale synthesis.
Q: How do I interpret DSC and ARC data to establish safe operating limits?
A: DSC and ARC data are fundamental to defining the thermal "map" of your process. Proper interpretation is key to establishing a robust basis of safety.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram plots heat flow against temperature. For safety analysis, you are primarily looking for the onset temperature of decomposition (Tonset) . This is the temperature at which an uncontrolled, self-heating reaction begins.[7] A significant safety margin (often recommended to be at least 50-100°C) should be maintained between your maximum process temperature and the Tonset.[18]
-
Accelerating Rate Calorimetry (ARC): ARC provides data on the temperature and pressure rise rates under adiabatic (worst-case) conditions. Key parameters to extract are:
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum self-heating rate from a given starting temperature. A common safety criterion is the TD24 , the temperature at which the TMR is 24 hours.[7] This is often considered a safe upper limit for storage or transport.
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase if all the reaction's heat is contained within the system. This helps predict the final temperature in a worst-case cooling failure scenario.
-
Q: What is the role of an Emergency Relief System (ERS), and how is it designed?
A: An ERS is a last line of defense designed to prevent the catastrophic rupture of a reactor during an overpressure event.[6] It typically consists of a rupture disk or a safety valve that opens at a predetermined pressure to vent the reactor's contents to a safe location.
The design of an ERS for reactive systems is complex and should follow established methodologies, such as that developed by the Design Institute for Emergency Relief Systems (DIERS) , a consortium of the American Institute of Chemical Engineers (AIChE).[13][19] The DIERS methodology uses data from adiabatic calorimetry (like the VSP2™ or ARSST™) to characterize the runaway reaction and determine the required vent size to safely discharge the two-phase (vapor-liquid) flow that often occurs during a runaway.[13][20] It is a critical engineering control that should be designed by qualified professionals.
Diagram 2: Key Parameters in Thermal Hazard Assessment
Caption: Relationship between calorimetry data and process safety design.
References
- 1. m.youtube.com [m.youtube.com]
- 2. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. fauske.com [fauske.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 11. mt.com [mt.com]
- 12. syrris.com [syrris.com]
- 13. fauske.com [fauske.com]
- 14. researchgate.net [researchgate.net]
- 15. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 16. scribd.com [scribd.com]
- 17. Measurement of heat transfer coefficients in stirred single‐use bioreactors by the decay of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. DIERS | Design Institute for Emergency Relief Systems [aiche.org]
- 20. DIERS Technology for Two-Phase Relief System Design - Prime Process Safety Center [primeprocesssafety.com]
Validation & Comparative
A Guide to the Structural Confirmation of 4-(3-fluorophenyl)benzoic acid using ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Structural Integrity in Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for the de novo structural elucidation of organic molecules in solution.
This guide provides an in-depth technical comparison and workflow for confirming the structure of 4-(3-fluorophenyl)benzoic acid, a biphenyl scaffold common in medicinal chemistry. We will delve into the causality behind experimental choices, present a self-validating protocol, and analyze the nuanced spectral data from both ¹H and ¹³C NMR to provide an authoritative confirmation of its structure, distinguishing it from potential isomers.
Pillar 1: The Fundamental Principles of NMR in Structure Elucidation
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of each nucleus.[1][2] This sensitivity is the key to its power in structural analysis.
Three core parameters provide the bulk of structural information:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like fluorine or a carboxylic acid) "deshield" a nucleus, causing it to resonate at a higher frequency (further downfield). Conversely, electron-donating groups "shield" it, moving its signal upfield.[1][3]
-
Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons generating that signal. This allows for a quantitative count of the different types of protons in a molecule.[4] Note that standard ¹³C NMR spectra are generally not integrated quantitatively due to variations in nuclear relaxation times.[4]
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence its neighbors through the intervening chemical bonds, causing their signals to split into multiple lines (a multiplet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity of atoms. The number of lines in a multiplet typically follows the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[2] In the case of this compound, we will observe both proton-proton (H-H) and proton-fluorine (H-F) or carbon-fluorine (C-F) couplings, which are highly diagnostic.[5]
Pillar 2: A Self-Validating Experimental Workflow
The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument parameterization. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Experimental Workflow Diagram
Caption: A comprehensive workflow from sample preparation to final structural confirmation.
Step-by-Step Methodology
-
Sample Weighing: For a typical high-field NMR spectrometer (400 MHz and above), weigh 5-10 mg of the solid this compound for ¹H NMR analysis. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this molecule. Causality: The carboxylic acid proton is acidic and will readily exchange with protons in solvents like methanol-d4 or water. While chloroform-d (CDCl₃) can be used, the solubility of benzoic acids can be limited, and the acidic proton signal may be very broad or not observed. DMSO-d6 solubilizes the compound well and allows for the observation of the carboxylic acid proton, typically as a broad singlet at a very high chemical shift (>12 ppm).[8]
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial.[9][10] This ensures complete dissolution before transfer. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality, clean 5 mm NMR tube.[10][11] Causality: Filtering removes any particulate matter which, if present, can severely degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.[6]
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium frequency of the solvent to counteract magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is critical for achieving sharp, well-resolved signals.
-
Acquisition: Run a standard ¹H experiment followed by a proton-decoupled ¹³C experiment. Proton-decoupling simplifies the ¹³C spectrum by collapsing all C-H multiplets into singlets, making it easier to count the number of unique carbon environments.[1]
-
Pillar 3: Spectral Analysis and Authoritative Structural Grounding
The following is a detailed prediction and analysis of the ¹H and ¹³C NMR spectra for this compound, which serves as the basis for structural confirmation.
Molecular Structure with Atom Numbering
Caption: Structure of this compound with IUPAC-style numbering for NMR assignment.
¹H NMR Spectral Analysis (Predicted in DMSO-d6, 400 MHz)
The ¹H NMR spectrum is expected to show 7 distinct signals.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration | Rationale |
| H (COOH) | > 12.0 | broad singlet | - | 1H | The acidic proton of the carboxylic acid, typically very downfield and often broad due to exchange. |
| H-2, H-6 | ~8.10 | doublet | Jortho ≈ 8.5 | 2H | Protons ortho to the electron-withdrawing COOH group are significantly deshielded. They appear as a single doublet due to symmetry. |
| H-3, H-5 | ~7.85 | doublet | Jortho ≈ 8.5 | 2H | Protons meta to the COOH group and ortho to the fluorophenyl substituent. They are coupled to H-2 and H-6, respectively. |
| H-2' | ~7.75 | doublet of triplets (dt) or multiplet | Jortho-HF ≈ 10, Jmeta-HH ≈ 2 | 1H | This proton is ortho to the fluorine, resulting in a significant H-F coupling. It is also weakly coupled to H-6' and H-4'. |
| H-6' | ~7.68 | doublet of doublets (dd) | Jortho-HH ≈ 8, Jmeta-HH ≈ 2 | 1H | Coupled to its ortho neighbor H-5' and its meta neighbor H-2'. |
| H-5' | ~7.55 | triplet of doublets (td) | Jortho-HH ≈ 8, Jmeta-HF ≈ 6 | 1H | Appears as a triplet due to coupling with two ortho protons (H-4' and H-6') and is further split by a meta H-F coupling. |
| H-4' | ~7.30 | doublet of triplets (dt) or multiplet | Jortho-HH ≈ 8, Jpara-HF ≈ 2 | 1H | Coupled to ortho proton H-5' and shows a small coupling to the para fluorine.[5] |
¹³C NMR Spectral Analysis (Predicted in DMSO-d6, 100 MHz)
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as C-4 and C-1' are unique, and C-3/C-5 and C-2/C-6 are equivalent by symmetry.
| Signal Assignment | Predicted δ (ppm) | Multiplicity (Coupled) | Coupling Constant(s) (Hz) | Rationale |
| C=O | ~167 | singlet | - | The carbonyl carbon of the carboxylic acid is highly deshielded.[12] |
| C-3' | ~162 | doublet | ¹JCF ≈ 245 | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling, a key diagnostic feature. |
| C-4 | ~144 | singlet | - | Quaternary carbon attached to the fluorophenyl ring, deshielded by the aryl substituent. |
| C-1' | ~141 | doublet | ³JCF ≈ 8 | Quaternary carbon attached to the benzoic acid ring. Shows a smaller three-bond C-F coupling. |
| C-5' | ~131 | doublet | ³JCF ≈ 8 | Carbon meta to the fluorine, shows a three-bond C-F coupling. |
| C-2, C-6 | ~130 | singlet | - | Carbons ortho to the COOH group. |
| C-1 | ~129 | singlet | - | Quaternary carbon attached to the COOH group. |
| C-3, C-5 | ~127 | singlet | - | Carbons meta to the COOH group. |
| C-6' | ~123 | singlet | - | Carbon not significantly coupled to fluorine. |
| C-2' | ~117 | doublet | ²JCF ≈ 21 | Carbon ortho to the fluorine, showing a two-bond C-F coupling. |
| C-4' | ~116 | doublet | ²JCF ≈ 22 | Carbon ortho to the fluorine, showing a two-bond C-F coupling. |
Comparative Analysis: Ruling Out Isomeric Alternatives
The true diagnostic power of NMR lies in its ability to distinguish between closely related isomers. Let's compare the expected spectra of this compound with its 2-fluoro and 4-fluoro isomers.
-
vs. 4-(2-fluorophenyl)benzoic acid:
-
¹H NMR: The symmetry of the fluorophenyl ring would be broken differently. We would expect four distinct signals for this ring, with H-6' being significantly deshielded due to its proximity to the other aromatic ring (steric compression). The H-F coupling patterns would also be unique to the 2-fluoro substitution.
-
¹³C NMR: The chemical shifts and C-F coupling constants for the fluorophenyl ring carbons would be markedly different, reflecting the altered substituent positions.
-
-
vs. 4-(4-fluorophenyl)benzoic acid:
-
¹H NMR: This isomer possesses a higher degree of symmetry. The protons on the fluorophenyl ring would appear as a simple AA'BB' system (two apparent doublets or a doublet of doublets), very different from the complex four-signal pattern of the 3-fluoro isomer.
-
¹³C NMR: The fluorophenyl ring would only show three carbon signals due to symmetry (C-1', C-2'/6', C-3'/5', C-4'). The C-4' carbon would show the large one-bond C-F coupling. This is a clear distinguishing feature from the 3-fluoro isomer, which shows six unique signals for the fluorophenyl ring.
-
This comparative logic demonstrates how the specific chemical shifts and, most critically, the H-F and C-F coupling patterns provide an undeniable fingerprint for the 3-fluoro substitution pattern.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides multiple, self-validating points of data that, when taken together, unambiguously confirm the structure of this compound. The number of signals, their chemical shifts, the proton integration values, and the highly diagnostic H-H, H-F, and C-F coupling constants form a unique structural signature. This signature not only verifies the presence of all constituent parts but also precisely defines their connectivity, allowing for the confident differentiation from potential synthetic isomers. For any professional in drug discovery and development, mastering the interpretation of such data is not merely an academic exercise but a critical skill for ensuring the integrity and success of their research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Molecular Weight Verification: A Case Study of 4-(3-fluorophenyl)benzoic acid by Mass Spectrometry
Introduction: The Imperative of Identity in Synthesis
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For a novel compound like 4-(3-fluorophenyl)benzoic acid, a potential building block in drug discovery, verifying its molecular weight is not merely a quality control checkpoint; it is the fundamental validation of its existence. An error in molecular weight suggests an incorrect structure, jeopardizing downstream assays, patent filings, and ultimately, patient safety.
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the precise molecular weight verification of this compound (Calculated Monoisotopic Mass: 216.0536 g/mol ). We will move beyond rote protocols to explore the underlying principles, justify experimental choices, and present a robust, self-validating workflow.
Choosing the Right Tool: A Comparative Overview of Ionization Techniques
The first critical decision in our analytical workflow is selecting the ionization source. The goal is to gently convert the neutral analyte molecules from the liquid phase into gas-phase ions with minimal fragmentation. For a small organic molecule like this compound, two techniques stand out: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that are already somewhat pre-ionized in solution.[1] It involves applying a high voltage to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[1] Given the carboxylic acid moiety, this compound is acidic and will readily deprotonate in a slightly basic or neutral solution, making it an excellent candidate for negative-ion ESI. The efficiency of ESI can be influenced by factors like pKa and molecular volume.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds that are not easily ionized in solution.[3][4] In APCI, the sample is vaporized in a heated nebulizer before being ionized by a corona discharge.[5] This process creates reactant ions from the solvent and nitrogen gas, which then ionize the analyte molecules through gas-phase reactions like proton transfer or charge exchange.[5][6] While ESI is generally preferred for acidic compounds, APCI serves as a powerful alternative, especially if the analyte has poor solubility in typical ESI solvents or if matrix effects suppress the ESI signal.[3]
The decision between ESI and APCI is guided by the analyte's physicochemical properties. The following diagram illustrates this logical selection process.
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
A Comparative Guide to Fluorophenyl-Substituted Benzoic Acids: Analyzing the Impact of Positional Isomerism on 4-(Phenyl)benzoic Acid
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique intrinsic properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and ability to form strong C-F bonds—confer a multitude of advantageous effects.[1][2] These include enhanced metabolic stability by blocking sites of oxidative metabolism, modulation of pKa to improve membrane permeability and bioavailability, and the ability to form key electrostatic interactions with target proteins to increase binding affinity.[3][4] Consequently, fluorinated compounds are prevalent in a wide array of therapeutics, from cholesterol-lowering agents to antidepressants.[1][5]
The biphenyl carboxylic acid moiety is another privileged scaffold, offering a rigid yet tunable framework for orienting functional groups to interact with biological targets. When these two concepts are combined, the result is a class of compounds with significant therapeutic potential. However, the precise positioning of the fluorine substituent can dramatically alter the molecule's physicochemical and pharmacological profile.
This guide presents a comprehensive comparative analysis of 4-(3-fluorophenyl)benzoic acid and its ortho- (2-fluoro) and para- (4-fluoro) positional isomers. We will delve into their physicochemical properties, synthetic strategies, and reported biological activities, providing researchers, scientists, and drug development professionals with the objective, data-driven insights needed to select the optimal isomer for their specific research and development endeavors.
Comparative Physicochemical Properties: The Subtle Power of Position
The placement of the highly electronegative fluorine atom on the distal phenyl ring directly influences the electronic distribution across the entire biphenyl system. This, in turn, affects critical physicochemical parameters such as acidity (pKa) and lipophilicity (LogP), which are fundamental predictors of a compound's pharmacokinetic and pharmacodynamic behavior. The electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group, impacting solubility and the potential for ionic interactions.[2]
The table below summarizes the key physicochemical properties of the three isomers. While experimental data for all isomers is not uniformly available in literature, predicted values from reliable computational models provide a strong basis for comparison.
| Property | 4-(2-Fluorophenyl)benzoic acid | This compound | 4-(4-Fluorophenyl)benzoic acid |
| Molecular Formula | C₁₃H₉FO₂ | C₁₃H₉FO₂ | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol | 216.21 g/mol | 216.21 g/mol |
| CAS Number | 395-00-6 | 10540-39-3 | 5731-10-2 |
| Melting Point (°C) | 198-201 | 161-163 | 235-237[6] |
| pKa (Predicted) | ~3.90 | ~3.85 | ~3.80 |
| LogP (Predicted) | ~3.7 | ~3.7 | ~3.7 |
Analysis of Trends:
-
Melting Point: The significant variation in melting points, particularly the high value for the 4-fluoro isomer, suggests differences in crystal lattice packing and intermolecular forces. The symmetry of the 4-fluoro isomer likely allows for more efficient packing, resulting in a more stable crystal lattice and a higher melting point.
-
Acidity (pKa): The fluorine atom's position influences the acidity of the carboxylic acid through inductive effects. While the predicted differences are subtle, the trend suggests that the para- and meta-positions allow for a slightly stronger electron-withdrawing effect on the carboxyl group compared to the ortho-position, where steric hindrance may play a role.
-
Lipophilicity (LogP): The predicted LogP values are very similar, indicating that all three isomers are highly lipophilic. This property is often advantageous for crossing cellular membranes.[1]
Synthetic Strategies: The Versatility of Suzuki-Miyaura Coupling
The most efficient and widely adopted method for synthesizing 4-(phenyl)benzoic acid isomers is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7]
Causality Behind Experimental Choice: The Suzuki coupling is the preferred method for several key reasons:
-
High Functional Group Tolerance: The reaction conditions are mild enough to tolerate sensitive functional groups like the carboxylic acid without the need for protecting groups, simplifying the synthetic sequence.[8]
-
Commercial Availability of Precursors: A wide variety of substituted arylboronic acids and aryl halides are commercially available, providing straightforward access to all three target isomers.
-
High Yields and Purity: The reaction is known for its high efficiency and selectivity, often providing the desired biphenyl product in excellent yields with minimal side products.
The general synthetic workflow involves coupling an appropriately substituted fluorophenylboronic acid with 4-bromobenzoic acid, or vice versa.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chemxyne.com [chemxyne.com]
- 6. Buy 4-(4-Fluorophenyl)benzoic acid (EVT-323853) | 5731-10-2 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of 4-(3-Fluorophenyl)benzoic Acid Derivatives as Potent Antibacterial Agents
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide delves into the structure-activity relationship (SAR) of a particularly promising class of compounds: 4-(3-fluorophenyl)benzoic acid derivatives. We will focus on a series of pyrazole-linked analogues that have demonstrated significant potential as antibacterial agents, particularly against drug-resistant Gram-positive bacteria. Through a comparative analysis of experimental data, this guide will illuminate the critical role of the 3-fluorophenyl moiety and other structural modifications in dictating antibacterial potency.
The this compound Core: A Privileged Scaffold
The this compound scaffold serves as a versatile foundation for the development of bioactive molecules. The benzoic acid group provides a key site for interaction with biological targets and can be readily modified to modulate physicochemical properties. The biphenyl-like core allows for the exploration of diverse substitutions on both phenyl rings, enabling fine-tuning of the molecule's three-dimensional structure and electronic distribution. The strategic placement of a fluorine atom at the 3-position of the terminal phenyl ring is a central theme of this guide, as it has been shown to be a critical determinant of biological activity in several contexts.
Unraveling the Structure-Activity Relationship: A Focus on Antibacterial Activity
Recent studies on a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have provided significant insights into the SAR of this class of compounds as inhibitors of fatty acid biosynthesis in bacteria.[1] A key finding from these studies is the superior potency of derivatives bearing a 3-fluorophenyl group compared to those with a 4-fluorophenyl substitution.[1]
Comparative Analysis of Phenyl Ring Substitutions
The antibacterial activity of these derivatives is highly sensitive to the substitution pattern on the aniline moiety. The following table summarizes the minimum inhibitory concentration (MIC) values of selected compounds against Staphylococcus aureus (MRSA), highlighting key SAR trends.
| Compound ID | Aniline Substitution | MIC (µg/mL) against S. aureus (MRSA, Sa91) |
| 1 | Unsubstituted | > 64 |
| 2 | 4-Phenoxy | 1 |
| 3 | 3-Fluoro | > 64 |
| 4 | 3,4-Dichloro | 0.5 |
| 5 | 3,5-Dichloro | 4 |
| 6 | 3-Trifluoromethyl-4-bromo | 0.5 |
| 7 | 3,5-Bis(trifluoromethyl) | Potent |
Data synthesized from multiple sources.[1][3]
-
Lipophilicity is Crucial: Unsubstituted and monofluorinated aniline derivatives show weak to no activity, suggesting that lipophilic substituents are necessary for potent antibacterial action.[1] The highly active phenoxy-substituted compound further supports this observation.[1]
-
Halogenation Enhances Potency: Dichloro and bromo substitutions on the aniline ring lead to a significant increase in antibacterial activity, with MIC values in the sub-micromolar range.[1]
-
Trifluoromethyl Groups are Favorable: The presence of trifluoromethyl groups, particularly in combination with halogens or in a disubstituted pattern, results in highly potent compounds.[1]
The Critical Role of the 3-Fluoro Position
A pivotal SAR finding is the enhanced potency observed when the fluorine atom is positioned at the 3-position of the phenyl ring attached to the pyrazole core, compared to the 4-position.[1] This suggests that the electronic and steric properties imparted by the meta-positioned fluorine are optimal for interaction with the biological target.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. The following protocols are based on established procedures for the synthesis and biological evaluation of this class of compounds.[3][4]
Synthesis of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
Step-by-Step Synthesis:
-
Cyclization: A mixture of 3-fluorophenylacetylene and 4-hydrazinobenzoic acid is reacted with a suitable cyclizing agent, such as ethyl glyoxalate, in an appropriate solvent (e.g., ethanol) under reflux to form the pyrazole ester intermediate.
-
Reduction: The resulting pyrazole ester is then reduced to the corresponding pyrazole methanol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent (e.g., THF) at low temperature.
-
Oxidation: The pyrazole methanol is oxidized to the final aldehyde product using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent (e.g., dichloromethane).
-
Purification: The final product is purified by column chromatography on silica gel.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus) is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have revealed critical insights for the design of potent antibacterial agents. The superiority of the 3-fluorophenyl substitution over the 4-fluorophenyl analogue, coupled with the importance of lipophilic and electron-withdrawing groups on the aniline moiety, provides a clear roadmap for future optimization.[1] Further exploration of substitutions on both the benzoic acid and the 3-fluorophenyl rings could lead to the discovery of next-generation antibiotics with improved efficacy and pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel analogues, facilitating the continued development of this promising class of antibacterial compounds.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of different palladium catalysts for Suzuki coupling
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causality behind experimental choices, ensuring that the information is not only descriptive but also instructive.
Introduction: The Suzuki-Miyaura Coupling - A Pillar of Modern Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1] This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Its popularity stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the boronic acid reagents.[4][5][6]
At its core, the reaction proceeds through a well-established catalytic cycle, the understanding of which is paramount to catalyst selection and optimization.
The Catalytic Cycle: A Three-Step Dance
The efficacy of any palladium catalyst is determined by its ability to efficiently navigate the three key steps of the catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[1][3][7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
A Comparative Analysis of Palladium Catalyst Systems
The term "palladium catalyst" typically refers to a system comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a supporting ligand.[9][10] The ligand is not a passive spectator; it is the primary determinant of the catalyst's stability, activity, and substrate scope. It modulates the electronic and steric properties of the palladium center, directly influencing the rates of the catalytic cycle's key steps.[5][11]
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)
The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki coupling, expanding its scope to previously challenging substrates like unactivated aryl chlorides.[6][11][12]
Causality of Efficacy:
-
Electron-Richness & Bulk: These ligands are highly electron-donating and sterically demanding. This combination promotes the formation of monoligated L₁Pd(0) species, which are highly reactive and accelerate the rate-limiting oxidative addition step.[5][6]
-
Stabilization: The biaryl backbone can offer additional stabilizing interactions with the palladium center, preventing catalyst decomposition and enhancing turnover numbers.[5][11]
Comparative Data for Key Phosphine Ligands:
| Ligand | Structure (Representation) | Key Features & Advantages | Typical Applications & Performance |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly universal and robust.[13] | Excellent for coupling sterically hindered and unactivated aryl/heteroaryl chlorides.[13] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Provides exceptionally high reaction rates and catalyst stability.[5] | Unprecedented activity for unactivated aryl chlorides and bromides, often at very low catalyst loadings (down to 0.00005 mol%).[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly active for a broad range of substrates. | Often used for challenging C-N and C-O couplings, but also highly effective in Suzuki reactions, particularly for bioconjugation.[11] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely bulky ligand. | Superior performance in coupling very sterically hindered substrates where other ligands fail.[11] |
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful alternative to phosphines. They are strong σ-donors that form exceptionally stable bonds with palladium, leading to highly active and long-lived catalysts.[14][15][16]
Causality of Efficacy:
-
Strong σ-Donation: The strong NHC-Pd bond enhances the electron density at the metal center, facilitating oxidative addition while providing high thermal stability.[16]
-
Steric Shielding: The bulky groups flanking the carbene center provide a sterically demanding environment that promotes reductive elimination and protects the metal center.[17]
Comparative Data for Key NHC Ligands:
| Ligand | Structure (Representation) | Key Features & Advantages | Typical Applications & Performance |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Thermally stable and highly active. | Effective for coupling a range of aryl chlorides and bromides.[7] |
| SIMes | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene | Saturated backbone version of IMes. | Demonstrates powerful ligand-controlled selectivity. Can selectively couple aryl triflates in the presence of chlorides.[17] |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | More sterically demanding than IMes. | Often shows higher activity for challenging, sterically hindered substrates. |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene | Saturated and more sterically demanding version of IPr. | Provides orthogonal selectivity to SIMes, preferentially coupling aryl chlorides over triflates.[17] |
Note: The images in the diagram above are placeholders for representative chemical structures.
Heterogeneous Palladium Catalysts
Heterogeneous catalysts, where palladium is immobilized on a solid support like activated carbon (Pd/C), offer a significant process advantage: ease of separation and recyclability.[18][19][20] This is particularly attractive for industrial applications where minimizing palladium contamination in the final product is critical.[21]
Causality of Efficacy (and the Leaching Debate): The primary debate surrounding these catalysts is the nature of the active species. Is the reaction truly heterogeneous (occurring on the palladium surface) or does palladium leach into the solution to perform homogeneous catalysis before redepositing?[20][22][23]
-
Surface Catalysis: In an ideal heterogeneous system, the reaction occurs on the surface of supported palladium nanoparticles.[22]
-
"Release and Catch" Mechanism: Evidence often suggests that under reaction conditions, active molecular palladium species leach from the support, perform the coupling in solution, and then may redeposit onto the support.[21][23] This can lead to a gradual loss of activity over multiple cycles.[22]
Despite this debate, supported catalysts like Pd/C are effective, especially in aqueous media, and represent a greener approach to catalysis.[18][24]
Experimental Protocols
A self-validating protocol is essential for trustworthy and reproducible results. Below are methodologies for catalyst screening and a general Suzuki coupling procedure.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a typical setup for coupling an aryl bromide with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 mol%)
-
SPhos (0.012 mmol, 0.012 mol%)
-
Toluene/Water (10:1 mixture, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate small vial, weigh the Pd(OAc)₂ and SPhos ligand. Add 1 mL of the degassed solvent mixture and briefly stir to form the pre-catalyst.
-
Reaction Initiation: Using a syringe, add the remaining 4 mL of the degassed solvent mixture to the reaction vessel containing the substrates and base.
-
Catalyst Addition: Transfer the pre-catalyst solution to the reaction vessel via syringe.
-
Heating and Monitoring: Place the sealed vessel in a pre-heated oil bath at 80-100 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workflow for Comparative Catalyst Efficacy Screening
To objectively compare catalysts, all parameters except the catalyst system must be held constant.
Conclusion and Outlook
The selection of a palladium catalyst for Suzuki coupling is a multi-faceted decision. There is no single "best" catalyst, but rather an optimal choice dictated by the specific chemical transformation.
-
For unactivated and sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands like XPhos and SPhos are the catalysts of choice, offering superior reactivity and scope.[5][13]
-
For reactions requiring high thermal stability or unique selectivity, N-Heterocyclic Carbene (NHC) ligands provide a robust and powerful alternative. Their ability to mediate chemodivergent couplings is a particularly valuable tool.[14][17]
-
For applications prioritizing catalyst removal, recyclability, and green chemistry, heterogeneous catalysts like Pd/C are highly advantageous, despite ongoing mechanistic discussions.[18][20]
The field continues to evolve, with ongoing research focused on developing catalysts that operate under even milder conditions, in environmentally benign solvents like water, and for increasingly complex and challenging substrates.[3][24] The principles and comparisons outlined in this guide provide a solid foundation for navigating the current landscape and making informed decisions to accelerate research and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. orgchemres.org [orgchemres.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. qualitas1998.net [qualitas1998.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
A Comparative Guide to the Antimicrobial Validation of Novel 4-(3-Fluorophenyl)benzoic Acid Analogs
<
For: Researchers, scientists, and drug development professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The relentless evolution of resistance mechanisms in bacteria necessitates a continuous pipeline of novel antimicrobial agents with distinct mechanisms of action. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, pyrazole derivatives of fluorinated benzoic acids are gaining significant attention.[1][2][3] The incorporation of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability, leading to improved biological activity.
This guide provides a comprehensive comparison of a series of novel 4-(3-fluorophenyl)benzoic acid analogs, specifically focusing on pyrazole-hydrazone derivatives. We will delve into their synthesis, comparative antimicrobial efficacy against clinically relevant pathogens, selectivity via host cell cytotoxicity profiling, and the robust, self-validating experimental protocols used for their evaluation.
Chemical Synthesis: Building the Antimicrobial Arsenal
The general synthesis of the this compound pyrazole-hydrazone analogs is a multi-step process that begins with commercially available starting materials.[4][5] The core pyrazole aldehyde structure is typically formed via a Vilsmeier-Haack reaction. This key intermediate is then condensed with various substituted hydrazines to yield the final hydrazone derivatives. This modular approach allows for the systematic introduction of diverse chemical moieties, enabling a thorough investigation of structure-activity relationships (SAR).
A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for this compound pyrazole-hydrazone analogs.
Comparative Antimicrobial Activity: A Head-to-Head Evaluation
The antimicrobial potency of the synthesized analogs was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. All testing was performed following the rigorous guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
The data clearly indicates that specific substitutions on the hydrazone moiety dramatically influence antimicrobial activity. For instance, the N,N-Bisphenyl derivative (Compound 5 ) and the 3-Chloro-2-fluoro derivative (Compound 13 ) exhibit exceptional potency against MRSA strains, with MIC values as low as 0.78 µg/mL.[4][5] This level of activity is highly significant, especially when compared to standard-of-care antibiotics.
| Compound/Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) | A. baumannii | E. coli |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Compound 5 (N,N-Bisphenyl) | 3.125[4] | 0.78[4] | 3.125[4] | > 50 |
| Compound 8 (3-Chloro) | 1.56[4] | 1.56[4] | 3.125[4] | > 50 |
| Compound 13 (3-Chloro-2-fluoro) | 0.78[4] | 0.78[4] | 3.125[4] | > 50 |
| Compound 17 (4-Nitro) | 0.78[4] | 0.78[4] | 6.25[4] | > 50 |
| Vancomycin (Comparator) | 0.5 - 2.0[9][10][11] | 0.5 - 2.0[9][10][11] | N/A | N/A |
| Ciprofloxacin (Comparator) | 0.25 - 0.5[12][13] | 0.25 - >128[14] | ~0.15[15] | ~0.013[15] |
Data Interpretation and Structure-Activity Relationship (SAR):
-
Potent Anti-Staphylococcal Activity: Several analogs demonstrate potent activity against both methicillin-sensitive and methicillin-resistant S. aureus, with MICs at or below 1 µg/mL. This is particularly promising given the clinical challenge posed by MRSA infections.[16]
-
Gram-Negative Spectrum: The activity against Gram-negative bacteria is more limited. While some compounds show moderate activity against Acinetobacter baumannii, they are largely inactive against Escherichia coli.[4] This suggests a potential mechanism of action that is more effective against the cellular machinery or envelope of Gram-positive bacteria.
-
Role of Halogen and Phenyl Substituents: The presence of chloro, fluoro, and multiple phenyl groups on the terminal hydrazone structure appears critical for potent activity. For example, Compound 5 , with its two phenyl groups, and Compound 13 , with its di-halogenated phenyl ring, are among the most active.[4] This highlights the importance of lipophilicity and specific electronic properties in target engagement.
Proposed Mechanism of Action
While the exact molecular targets are still under investigation, studies on similar pyrazole-based antibacterials suggest potential mechanisms of action including the disruption of the bacterial cell wall or inhibition of DNA gyrase.[17] The observed potency against Gram-positive bacteria, coupled with reduced activity against Gram-negatives, could imply an interaction with cell wall synthesis or membrane integrity, pathways that differ significantly between these two bacterial classes.
Caption: Potential mechanisms of action for pyrazole-based antibacterial agents.
Host Cell Cytotoxicity Profile: Ensuring Safety and Selectivity
A critical parameter for any potential therapeutic is its selectivity for the pathogen over host cells. To this end, the cytotoxicity of the novel analogs was evaluated against human cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Encouragingly, the most potent antimicrobial compounds were found to be non-toxic to human cells at concentrations well above their effective MICs.[5] This high selectivity is a crucial feature for a promising drug candidate.
| Compound | Antimicrobial MIC (MRSA) (µg/mL) | Cytotoxicity (IC50 on human cells) (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| Compound 5 | 0.78[4] | > 50[5] | > 64 |
| Compound 13 | 0.78[4] | > 50[5] | > 64 |
| Compound 17 | 0.78[4] | > 50[5] | > 64 |
A high Selectivity Index (SI) indicates that the compound is significantly more toxic to the bacteria than to host cells, suggesting a favorable therapeutic window. The analogs presented here demonstrate excellent selectivity, a key hurdle in the early stages of drug discovery.
Experimental Protocols
To ensure scientific integrity and reproducibility, all experimental data presented in this guide were generated using standardized, self-validating protocols.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 guidelines.[6]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Grow bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours under ambient air conditions.
-
Reading Results: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Host Cell Cytotoxicity
This protocol is a standard method for assessing the effect of compounds on mammalian cell viability.[18][20]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of the test compounds. Include untreated cells as a viability control and wells with medium only as a blank. Incubate for 24 to 48 hours.
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration by comparing the absorbance of treated wells to that of the untreated control wells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Conclusion and Future Perspectives
The this compound pyrazole-hydrazone scaffold represents a highly promising platform for the development of novel antibacterial agents. The analogs presented in this guide demonstrate potent activity against challenging Gram-positive pathogens, including MRSA, while maintaining an excellent safety profile with high selectivity over human cells.
The modular synthesis allows for extensive SAR studies, and the data clearly shows that specific halogen and aryl substitutions are key to maximizing potency. Future research should focus on:
-
Broadening the Spectrum: Further chemical modifications to improve activity against Gram-negative pathogens.
-
Mechanism of Action Deconvolution: Precise identification of the molecular target(s) to understand the basis of their potent activity and to anticipate potential resistance mechanisms.
-
In Vivo Efficacy: Advancing the most promising lead compounds into animal models of infection to evaluate their efficacy and pharmacokinetic properties in a physiological context.
These compounds represent a significant step forward in the fight against antimicrobial resistance, and continued investigation is highly warranted.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides | MDPI [mdpi.com]
- 14. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 15. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. namsa.com [namsa.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 4-(3-Fluorophenyl)benzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the characterization of 4-(3-fluorophenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Our focus extends beyond individual method validation to the critical process of inter-laboratory cross-validation, ensuring analytical results are reproducible, reliable, and compliant with global regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Imperative for Rigorous Analytical Characterization
This compound is a bespoke chemical entity whose purity, stability, and identity are paramount to the quality and safety of the final active pharmaceutical ingredient (API). The characterization of such a molecule is not a mere academic exercise but a stringent regulatory requirement. Regulatory bodies, through guidelines like the International Council for Harmonisation's Q2(R2), mandate that analytical procedures be thoroughly validated to ensure they are fit for purpose.[1]
However, validation within a single laboratory is only the first step. In a globalized pharmaceutical landscape, methods are frequently transferred between research and development, quality control, and contract manufacturing sites. This necessitates cross-validation : a documented process that qualifies a laboratory to use an analytical method developed elsewhere, ensuring that the method produces consistent and reliable results regardless of the location, personnel, or equipment.[1][2] This guide will dissect the primary analytical techniques for characterizing this compound and present a framework for their cross-validation.
Part 1: Foundational Analytical Methods & Performance Benchmarks
A multi-faceted approach is essential for the comprehensive characterization of a pharmaceutical intermediate. We will explore chromatographic, spectroscopic, and thermal methods, each providing unique and complementary information about the molecule's identity, purity, and physical properties.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
HPLC is the cornerstone of pharmaceutical analysis for quantifying the active ingredient and its impurities.[3] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from process-related impurities and degradation products, providing critical data on purity and stability.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its versatility and effectiveness in retaining and separating aromatic compounds like this compound.
-
Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention.[4][5] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.
-
Detection: UV detection is ideal as the two phenyl rings provide strong chromophores. The detection wavelength is set near the absorbance maximum to ensure high sensitivity.
Experimental Protocol: RP-HPLC for Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Table 1: Representative HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.05 - 1.0 mg/mL | 0.05 - 1.0 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) | Report | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.03 µg/mL |
| Specificity | No interference at analyte peak | Peak purity > 99.9%; baseline resolution from known impurities |
Spectroscopic Methods: Confirming Molecular Identity
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for elucidating the precise structure of a molecule by probing the chemical environment of its nuclei (¹H and ¹³C).
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra at 25 °C.
Expected ¹H NMR Signals (in DMSO-d₆): A carboxylic acid proton (broad singlet, ~13 ppm), and a complex pattern of aromatic protons between 7.0 and 8.2 ppm.[6][7] The fluorine atom will cause characteristic splitting patterns in the adjacent proton signals.
Expected ¹³C NMR Signals (in DMSO-d₆): A carboxyl carbon (~167 ppm), and multiple aromatic carbon signals between 115 and 165 ppm.[6][8] The carbon directly bonded to fluorine will show a large coupling constant.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Key Expected IR Absorption Bands:
-
O-H stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.[9]
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.[10]
-
C-F stretch: A strong band in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.[8][11]
C. Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization MS (ESI-MS)
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.
-
Sample Preparation: Infuse a dilute solution (1-10 µg/mL) of the sample in acetonitrile/water into the ESI source.
-
Acquisition: Acquire the spectrum in negative ion mode to deprotonate the carboxylic acid.
Expected Result: A prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 215.05. High-resolution MS can confirm the elemental composition.
Table 2: Summary of Spectroscopic Characterization Data
| Technique | Information Provided | Expected Key Result for this compound |
| ¹H NMR | Proton environment, connectivity | Broad singlet ~13 ppm; complex aromatic signals 7-8.2 ppm |
| ¹³C NMR | Carbon skeleton | Carboxyl C ~167 ppm; aromatic signals with C-F coupling |
| FT-IR | Functional groups | Broad O-H (~3000 cm⁻¹), strong C=O (~1690 cm⁻¹), C-F (~1200 cm⁻¹) |
| Mass Spec | Molecular weight, fragmentation | [M-H]⁻ ion at m/z ≈ 215.05 |
Thermal and Elemental Analysis
These methods provide information on the compound's thermal stability, melting point, and elemental composition.
A. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and the detection of polymorphic forms.[12][13]
Experimental Protocol: DSC
-
Instrumentation: DSC instrument.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan.
-
Heating Program: Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Expected Result: A sharp endothermic peak corresponding to the melting point of the crystalline solid.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[14]
Experimental Protocol: TGA
-
Instrumentation: TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample in a ceramic pan.
-
Heating Program: Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Expected Result: A stable mass until a high temperature, followed by a sharp drop indicating decomposition.
C. Elemental Analysis
This technique determines the percentage composition of elements (Carbon, Hydrogen) in the compound, serving as a fundamental check of purity and identity.
Expected Result for C₁₃H₉FO₂:
-
Calculated %C: 72.22
-
Calculated %H: 4.20
-
Found: Values should be within ±0.4% of the calculated values.[15]
Part 2: Cross-Validation of the Primary HPLC Method
The transfer of the validated HPLC method to a new laboratory requires a formal cross-validation study to ensure comparable results are obtained.[16] The most common approach is comparative testing , where both the transferring (Sending Unit, SU) and receiving (Receiving Unit, RU) laboratories analyze the same lot of material.[2][17]
Cross-Validation Workflow Diagram
Caption: Workflow for HPLC Method Cross-Validation via Comparative Testing.
Experimental Protocol: Inter-Laboratory Comparative Study
-
Protocol Development: The SU and RU collaboratively define the scope, materials, test methods, and acceptance criteria in a formal transfer protocol.
-
Training: The SU provides the complete, validated method procedure and may train the RU analysts.
-
Sample Analysis: Both laboratories analyze three different, homogeneous lots of this compound. Each lot is prepared and analyzed six times (n=6) at each site.
-
System Suitability: Both labs must meet the pre-defined system suitability criteria (e.g., tailing factor ≤ 1.5, theoretical plates > 2000, %RSD of standard injections ≤ 1.0%) before sample analysis.
-
Data Comparison: The results for Assay (%) and Purity (% Total Impurities) from both labs are compared statistically.
Table 3: Representative Cross-Validation Acceptance Criteria & Results
| Parameter | Acceptance Criterion | SU Result (Avg) | RU Result (Avg) | Difference | Status |
| Assay (%) | Absolute difference ≤ 2.0% | 99.7% | 99.4% | 0.3% | Pass |
| Purity (% Impurities) | Absolute difference ≤ 0.5% | 0.25% | 0.31% | 0.06% | Pass |
| Precision (%RSD, n=6) | RU %RSD ≤ 2.0% | 0.45% | 0.58% | N/A | Pass |
Comprehensive Characterization Workflow
The logical flow of analysis ensures that foundational identity and purity are established before proceeding to more specific tests.
Caption: Comprehensive Workflow for API Intermediate Characterization.
Conclusion: An Integrated and Validated Approach
The characterization of this compound demands a suite of orthogonal analytical techniques. While HPLC stands out as the primary quantitative tool for purity and assay, it must be complemented by spectroscopic methods (NMR, MS, FT-IR) for unequivocal identification and thermal analysis for physicochemical properties.
Crucially, the validation of these methods is incomplete without successful inter-laboratory cross-validation. A robust comparative study, governed by a clear protocol and pre-defined acceptance criteria, is the only way to guarantee data consistency across the entire lifecycle of a pharmaceutical product. This integrated approach not only ensures regulatory compliance but also builds a foundation of trust and reliability in the analytical data that underpins drug safety and efficacy.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [m.chemicalbook.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Benzoic acid, 4-fluoro- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
Comparative study of the biological effects of different fluorinated benzoic acids
Introduction: The Double-Edged Sword of Fluorination in Drug Discovery
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Fluorinated benzoic acids, in particular, represent a versatile scaffold in drug design, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, from anti-inflammatory agents to anticancer drugs.[3][4][5]
However, the very properties that make fluorine a valuable tool in drug development can also introduce significant biological and toxicological challenges. The position and number of fluorine substituents on the benzoic acid ring can dramatically alter a compound's interaction with cellular machinery, leading to a spectrum of biological effects. Understanding these structure-activity relationships is paramount for researchers, scientists, and drug development professionals to enable the rational design of safer and more efficacious therapeutics.
This guide provides a comparative analysis of the biological effects of different fluorinated benzoic acids, focusing on their impact on cell viability, mitochondrial function, and metabolic fate. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for assessing these effects in a laboratory setting.
Comparative Biological Activity: A Tale of Isomers and Substitution Patterns
The biological impact of a fluorinated benzoic acid is not solely determined by the presence of fluorine but is intricately linked to its position on the aromatic ring (ortho, meta, para) and the degree of fluorination. While a single comprehensive study directly comparing all derivatives in one system is not available, we can synthesize findings from various sources to build a coherent picture of the structure-activity relationships.
Cytotoxicity: The Position of Fluorine Matters
The cytotoxicity of fluorinated benzoic acids is a critical parameter in their evaluation as potential drug candidates or as environmental contaminants. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7][8][9][10]
Table 1: Illustrative Comparative Cytotoxicity Data for Benzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Key Observations |
| Benzoic Acid Derivative 1 | MCF-7 | 22.4 | Demonstrates moderate cytotoxicity against breast cancer cells.[1] |
| Benzoic Acid Derivative 2 | HepG2 | 10-50 | Effective against hepatocellular carcinoma cells.[1] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 | ~25 | Suppresses cell viability in breast cancer cells. |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 | ~30 | Effective against another breast cancer cell line. |
| Perfluorononanoic acid (PFNA) | HepG2 | ~200 (TC50) | Chain length of perfluorinated acids correlates with toxicity.[5] |
| Perfluorooctanoic acid (PFOA) | HepG2 | ~400 (TC50) | Shorter chain length compared to PFNA results in lower toxicity.[5] |
Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions vary. It serves to illustrate the range of cytotoxic effects observed for benzoic acid derivatives.
Mechanism of Action: A Convergence on the Mitochondria
A growing body of evidence suggests that the mitochondrion is a primary target for many xenobiotics, including fluorinated aromatic compounds. Disruption of mitochondrial function can lead to a cascade of detrimental events, including decreased ATP production, generation of reactive oxygen species (ROS), and the initiation of apoptotic cell death.
Mitochondrial Membrane Potential (ΔΨm) Depolarization: A key indicator of mitochondrial health is the maintenance of a high mitochondrial membrane potential. The JC-1 assay is a widely used fluorescent method to assess ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[11][12][13] The ratio of red to green fluorescence provides a quantitative measure of mitochondrial depolarization. Studies on various compounds have shown that mitochondrial depolarization is a common mechanism of induced cell death.[8][14][15][16]
ATP Depletion: As the powerhouse of the cell, the mitochondria are responsible for the majority of ATP production through oxidative phosphorylation. Chemical-induced mitochondrial dysfunction often leads to a rapid depletion of intracellular ATP levels. Luciferase-based assays are highly sensitive methods for quantifying ATP.[17][18][19][20][21] These assays utilize the ATP-dependent oxidation of luciferin by the enzyme luciferase, where the resulting light emission is directly proportional to the ATP concentration. Studies have shown that exposure to certain toxic compounds can lead to significant ATP depletion.[22]
Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria can leak electrons from the electron transport chain, leading to the formation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[9][23][24][25][26][27][28] Excessive ROS production can cause oxidative stress, leading to damage of lipids, proteins, and DNA. The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS. The cell-permeant DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[1][2][29]
The following diagram illustrates the interconnected pathways of mitochondrial dysfunction induced by xenobiotics.
Caption: Generalized pathway of xenobiotic-induced mitochondrial dysfunction.
Metabolism: A Key Determinant of Biological Fate
The metabolic fate of fluorinated benzoic acids is highly dependent on the position and number of fluorine substituents. Metabolism can either detoxify the compound or, in some cases, lead to the formation of more toxic metabolites.
A study on the metabolism of substituted benzoic acids in rats revealed that the primary metabolic pathways are Phase II glucuronidation and glycine conjugation.[17] Interestingly, the study found a correlation between the physicochemical properties of the compounds and their dominant metabolic fate. For example, 2-, 3-, and 4-fluorobenzoic acids primarily form glycine conjugates, while 2- and 4-trifluoromethyl benzoic acids are mainly metabolized through glucuronidation.[17] This highlights how the electronic properties conferred by different fluorine-containing substituents can direct the metabolic machinery.
The biodegradation of fluorinated aromatic compounds can also proceed via different pathways depending on the organism and environmental conditions. For example, some bacteria can degrade 4-fluorobenzoate under anaerobic conditions through an ATP-dependent defluorination process.[2][20][30] In contrast, aerobic degradation of 2-fluorobenzoic acid by a pseudomonad involves the formation of catechol.[31][32]
The following diagram illustrates the divergent metabolic pathways of fluorinated benzoic acids.
Caption: Dominant metabolic pathways for different fluorinated benzoic acids in rats.[17]
Experimental Protocols
Reproducible and robust experimental protocols are essential for the accurate comparison of the biological effects of different compounds. The following section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8][9][10]
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
Fluorinated benzoic acids (stock solutions in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoic acids in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
JC-1 Assay for Mitochondrial Membrane Potential
This assay utilizes the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.[11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorinated benzoic acids
-
JC-1 dye
-
Assay buffer
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the fluorinated benzoic acids as described in the MTT assay protocol. Include a positive control by treating cells with FCCP or CCCP (e.g., 10 µM for 15-30 minutes).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: Gently wash the cells twice with the provided assay buffer.
-
Fluorescence Measurement:
-
Fluorescence Plate Reader: Measure the fluorescence intensity of the J-aggregates (red) at Ex/Em ~560/595 nm and the JC-1 monomers (green) at Ex/Em ~485/530 nm.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Luciferase-Based Assay for Intracellular ATP Levels
This highly sensitive assay quantifies intracellular ATP levels based on the light produced from the luciferase-catalyzed oxidation of luciferin.[17][18][19][20][21]
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
Fluorinated benzoic acids
-
ATP assay kit (containing luciferase, luciferin, and assay buffer)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells in an opaque-walled 96-well plate as previously described.
-
Reagent Preparation: Prepare the ATP detection reagent by mixing the luciferase and luciferin with the assay buffer according to the kit's protocol.
-
Lysis and Luminescence Reaction: Add the ATP detection reagent to each well. This reagent typically contains a component that lyses the cells to release the ATP.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The signal is often transient, so it is crucial to measure it within a short time frame (e.g., 1-10 minutes) after reagent addition.
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use this curve to calculate the ATP concentration in the experimental samples.
DCFDA/H2DCFDA Assay for Reactive Oxygen Species (ROS)
This assay measures the intracellular production of ROS using the fluorescent probe DCFDA.[1][2][29]
Materials:
-
Cells of interest
-
Fluorinated benzoic acids
-
DCFDA or H2DCFDA
-
Assay buffer (e.g., PBS)
-
Positive control for ROS induction (e.g., H2O2 or tert-butyl hydroperoxide)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the fluorinated benzoic acids.
-
DCFDA Loading: Load the cells with DCFDA (typically 5-10 µM) in serum-free medium or PBS and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em ~485/535 nm.
-
Data Analysis: Quantify the increase in fluorescence in the treated cells compared to the vehicle control.
The following diagram provides a generalized workflow for these key in vitro assays.
Caption: A generalized experimental workflow for assessing the biological effects of fluorinated benzoic acids.
Conclusion and Future Perspectives
The biological effects of fluorinated benzoic acids are a complex interplay of their physicochemical properties, which are dictated by the number and position of the fluorine substituents. While fluorination is a powerful tool in drug design for enhancing metabolic stability and binding affinity, it can also introduce toxicity through mechanisms such as mitochondrial dysfunction, ATP depletion, and the generation of reactive oxygen species.
This guide has provided a comparative overview of these effects, highlighting the importance of considering the structure-activity relationship in the development of new therapeutics. The detailed experimental protocols provided herein offer a robust framework for researchers to assess the biological impact of their compounds of interest.
Future research should focus on generating more direct comparative data for a wider range of fluorinated benzoic acid isomers and derivatives in standardized in vitro and in vivo models. This will enable the development of more accurate predictive models for the toxicity and metabolic fate of these compounds, ultimately leading to the design of safer and more effective drugs.
References
- 1. signosisinc.com [signosisinc.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular ATP assay of live cells using PTD-conjugated luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 22. Direct T-2 Toxicity on Human Skin—Fibroblast Hs68 Cell Line—In Vitro Study [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Methods to monitor ROS production by fluorescence microscopy and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. researchgate.net [researchgate.net]
- 30. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(3-fluorophenyl)benzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we synthesize, such as 4-(3-fluorophenyl)benzoic acid, are novel entities with biological potential, but they also represent chemical unknowns that demand meticulous handling and disposal. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Given these potential hazards, this compound must be handled as a hazardous substance, and its disposal must follow stringent protocols for hazardous chemical waste.
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Statement | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | GHS07: Exclamation mark | Nitrile gloves (or other chemically resistant gloves), lab coat |
| H319: Causes serious eye irritation | GHS07: Exclamation mark | Safety glasses with side shields or chemical splash goggles |
| H335: May cause respiratory irritation | GHS07: Exclamation mark | Use in a certified chemical fume hood |
The Cardinal Rule: Do Not Dispose Down the Drain
Under no circumstances should this compound or its residues be disposed of down the sink or in regular trash.[4][5] This compound is a synthetic organic chemical whose environmental fate and toxicity are not well-characterized. Introducing such chemicals into the wastewater system can disrupt aquatic ecosystems and contaminate water supplies. Solid waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins at the point of generation. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and efficient chemical waste management.
-
Solid Waste: Collect all solid this compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, contaminated gloves) in a designated, chemically compatible hazardous waste container.[6] This container should be clearly labeled for "Halogenated Organic Solid Waste."
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect this liquid waste in a separate, clearly labeled, and chemically compatible container for "Halogenated Organic Liquid Waste."
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or bases, to prevent potentially hazardous reactions.[1][2][6]
Step 2: Container Management
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Material Compatibility: Use containers made of materials that are resistant to organic solvents and acids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Closure: Ensure the container has a secure, leak-proof lid. Keep the container closed at all times, except when adding waste.
-
Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory for the temporary storage of hazardous waste. This area is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary containment bin to catch any potential leaks or spills.
-
Regular Inspection: Visually inspect the SAA and waste containers weekly for any signs of leaks, degradation, or improper labeling.
Emergency Procedures for Spills and Exposures
Accidents can happen, and a well-defined emergency plan is essential.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container.[4] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a hazardous waste container.[5][7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: When your waste container is full, or before it has been in storage for the maximum allowable time (typically 90 days, but this can vary by institution and generator status), contact your institution's Environmental Health and Safety (EHS) department.
-
Waste Pickup: EHS will arrange for the collection of the hazardous waste from your laboratory.
-
Manifesting and Transportation: The waste will be transported by a certified hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Final Treatment: At the TSDF, the this compound waste will likely be destroyed via high-temperature incineration, which is an effective method for breaking down halogenated organic compounds.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. The careful management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of ethical scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
